CeMMEC13
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxoquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-21-15-5-3-2-4-13(15)14(11-18(21)22)19(23)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKBPGZQDHACPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of CeMMEC13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CeMMEC13 is a potent and selective small-molecule inhibitor of the second bromodomain of TATA-box binding protein-associated factor 1 (TAF1), a critical component of the general transcription factor IID (TFIID).[1][2][3] As a key regulator of transcription initiation, TAF1 is implicated in various cellular processes, and its dysregulation is associated with several diseases, including cancer. This compound serves as a valuable chemical probe to elucidate the biological functions of the TAF1 bromodomains and explore their therapeutic potential. This document provides an in-depth overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound is an isoquinolinone that selectively targets the second bromodomain (BD2) of TAF1.[4] Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting regulatory complexes to chromatin and influencing gene expression. By binding to TAF1-BD2, this compound competitively inhibits its interaction with acetylated histones, leading to the disruption of TAF1-dependent transcriptional programs.[2] This targeted inhibition allows for the specific investigation of the role of TAF1's second bromodomain in gene regulation.
Biochemical Activity and Selectivity
The inhibitory activity and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound against TAF1-BD2
| Assay Type | Parameter | Value (µM) |
| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 2.1[3][4] |
| Isothermal Titration Calorimetry (ITC) | Kd | ~0.160 |
Table 2: Selectivity Profile of this compound against other Bromodomains
| Bromodomain | Inhibition |
| BRD4 | Little to no effect |
| CREBBP | Little to no effect |
| REDNESS | Little to no effect |
Cellular Effects
In cellular contexts, this compound has been shown to modulate gene expression and impact cell viability, particularly in cancer cell lines. A key finding is its synergistic effect with inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as JQ1.
Table 3: Cellular Activity of this compound
| Cell Lines | Effect | Observation |
| H23 (Lung Adenocarcinoma), THP-1 (Acute Monocytic Leukemia) | Reduced Cell Viability (in combination with JQ1) | This compound in combination with (+)-JQ1 is more effective at reducing cell viability than either compound alone.[3] |
| REDS3 reporter cells | Increased RFP expression (in combination with JQ1) | Synergistic effect on the expression of a reporter gene.[3] |
Signaling Pathways and Experimental Workflows
The mechanism of this compound involves the direct inhibition of TAF1-BD2, leading to downstream effects on transcription. Furthermore, its synergy with BET inhibitors highlights a cross-talk between TAF1 and BRD4 in regulating gene expression.
Caption: Mechanism of this compound action on TAF1-mediated transcription.
Caption: Synergistic effect of this compound and (+)-JQ1 on cancer cell proliferation.
References
CeMMEC13: A Selective TAF1 Bromodomain Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcription initiation factor TFIID subunit 1 (TAF1) is a critical component of the general transcription factor TFIID, playing a central role in the initiation of RNA polymerase II-dependent transcription.[1][2] TAF1 contains two tandem bromodomains, which are epigenetic reader modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby coupling chromatin state to gene expression.[1] Dysregulation of TAF1 function has been implicated in various diseases, including cancer, making its bromodomains attractive targets for therapeutic intervention.[3][4]
This technical guide provides an in-depth overview of CeMMEC13, a potent and selective small-molecule inhibitor of the second bromodomain of TAF1 (TAF1(2)). We will detail its biochemical and cellular activity, provide comprehensive experimental protocols for its characterization, and illustrate its mechanism of action and discovery workflow through detailed diagrams.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's binding affinity, selectivity, and cellular activity, primarily derived from the foundational study by Sdelci et al., 2016.
Table 1: Biochemical Activity of this compound against TAF1 Bromodomains
| Target | Assay Type | IC50 (µM) | Reference |
| TAF1(2) | TR-FRET | 2.1 | [5] |
Table 2: Selectivity Profile of this compound
| Bromodomain | Assay Type | IC50 (µM) | Reference |
| BRD4(1) | TR-FRET | > 50 | [5] |
| BRD9 | TR-FRET | > 50 | [5] |
| CREBBP | TR-FRET | > 50 | [5] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay Type | Effect | Concentration (µM) | Reference |
| THP-1 (Acute Myeloid Leukemia) | Proliferation Assay | Synergizes with (+)-JQ1 to inhibit proliferation | Not specified | [5] |
| H23 (Lung Adenocarcinoma) | Proliferation Assay | Synergizes with (+)-JQ1 to inhibit proliferation | Not specified | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the primary literature.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for TAF1(2) Inhibition
This assay is used to determine the in vitro potency of compounds against the TAF1(2) bromodomain.
-
Materials:
-
Recombinant GST-tagged TAF1(2) protein.
-
Biotinylated histone H4 acetylated peptide (e.g., H4K5acK8acK12acK16ac).
-
Europium-labeled anti-GST antibody (Donor).
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2).
-
Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 50 nL of the compound dilutions.
-
Add 10 µL of a solution containing GST-TAF1(2) and the biotinylated histone peptide in assay buffer. Final concentrations are typically in the low nanomolar range and should be optimized based on protein quality and assay window.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of a solution containing the Europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor in assay buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at both ~615 nm (donor) and ~665 nm (acceptor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the data against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cellular Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
-
Materials:
-
THP-1 or H23 cells.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and supplements).
-
This compound and (+)-JQ1.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well clear bottom, white-walled microplates.
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight (for adherent cells like H23).
-
Treat cells with a serial dilution of this compound, (+)-JQ1, or a combination of both. Include a DMSO vehicle control.
-
Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to stabilize.
-
Measure luminescence using a plate reader.
-
Normalize the data to the DMSO control and plot cell viability against the logarithm of the compound concentration to determine the effect on proliferation.
-
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the central role of TAF1 in the TFIID complex and the proposed mechanism of action for this compound.
References
- 1. Decoding the Functional Roles of the TAF1 Tandem Bromodomain Module in Transcriptional Regulation - IISER Kolkata ePrints Repository [eprints.iiserkol.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of Dual TAF1-ATR Inhibitors and Ligand-Induced Structural Changes of the TAF1 Tandem Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping the chemical chromatin reactivation landscape identifies BRD4-TAF1 cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CeMMEC13 in Regulating Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CeMMEC13 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of the TATA-box binding protein-associated factor 1 (TAF1). TAF1 is a critical component of the general transcription factor IID (TFIID), which plays a central role in the initiation of transcription by RNA polymerase II. By targeting the TAF1 bromodomain, this compound offers a powerful tool to probe the epigenetic regulation of gene expression and presents a potential therapeutic avenue in diseases characterized by transcriptional dysregulation, such as cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its key quantitative data.
Introduction to TAF1 and its Role in Transcription
The initiation of transcription in eukaryotes is a highly regulated process that requires the assembly of the pre-initiation complex (PIC) at gene promoters. The general transcription factor IID (TFIID) is the first factor to bind to the core promoter, recognizing the TATA box and other promoter elements. TFIID is a large multi-protein complex composed of the TATA-binding protein (TBP) and a series of TBP-associated factors (TAFs).
TAF1 is the largest subunit of TFIID and functions as a scaffold for the assembly of the complex. It possesses two tandem bromodomains, BD1 and BD2, which are epigenetic reader domains that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. This interaction is crucial for the recruitment of TFIID to active promoters and the subsequent initiation of transcription. The bromodomains of TAF1 are therefore attractive targets for therapeutic intervention, as their inhibition can modulate the expression of genes controlled by TAF1-dependent mechanisms.
This compound: A Selective TAF1 Bromodomain Inhibitor
This compound is an isoquinolinone-based compound that has been identified as a selective inhibitor of the second bromodomain of TAF1 (TAF1 BD2). Its selectivity for TAF1 over other bromodomain-containing proteins, such as those of the BET family (e.g., BRD4), makes it a valuable chemical probe to dissect the specific functions of TAF1 in gene transcription.
Mechanism of Action
This compound exerts its inhibitory effect by competitively binding to the acetyl-lysine binding pocket of the TAF1 BD2. This prevents the recognition of acetylated histones by TAF1, thereby disrupting the recruitment of the TFIID complex to chromatin. The consequence of this inhibition is a reduction in the transcription of TAF1-dependent genes.
The signaling pathway illustrating the role of TAF1 in transcription and the inhibitory action of this compound is depicted below:
Quantitative Data for this compound
The inhibitory activity and binding affinity of this compound for TAF1 have been determined through various biochemical and biophysical assays. A summary of the key quantitative data is presented in the table below.
| Parameter | Value | Assay Method | Target |
| IC50 | 2.1 µM | HTRF Assay | TAF1 Bromodomain 2 |
| Kd | ~160 nM | Isothermal Titration Calorimetry (ITC) | TAF1 Double Bromodomain |
| Cell Growth IC50 | 1 - 5 µM (in various cancer cell lines) | Cell Viability Assay (e.g., MTS/MTT) | Cancer Cell Lines |
Table 1: Summary of Quantitative Data for this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for TAF1 Binding
This assay is used to determine the in vitro inhibitory activity of this compound on the binding of TAF1 bromodomain to an acetylated histone peptide.
Materials:
-
Recombinant GST-tagged TAF1 bromodomain 2 (TAF1 BD2)
-
Biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac)
-
Europium cryptate-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-XL665 (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 2 µL of the this compound dilutions.
-
Add 4 µL of a solution containing TAF1 BD2 and the H4K16ac peptide to each well. Final concentrations should be optimized, but a starting point is 5 nM TAF1 BD2 and 50 nM peptide.
-
Add 4 µL of a solution containing the anti-GST antibody and Streptavidin-XL665. Final concentrations should be as per the manufacturer's recommendation.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible reader, with excitation at 320 nm and emission at 620 nm (for the donor) and 665 nm (for the acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and the TAF1 bromodomain.
Materials:
-
Recombinant TAF1 double bromodomain (BD1 and BD2)
-
This compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl), degassed
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the TAF1 protein extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer to the desired concentration. A typical starting concentration is 100-200 µM in the syringe.
-
Load the TAF1 protein into the sample cell at a concentration of 10-20 µM.
-
Perform the titration by injecting small aliquots (e.g., 2-5 µL) of the this compound solution into the sample cell at regular intervals.
-
Record the heat changes associated with each injection.
-
Analyze the data using the instrument's software to fit a binding model and determine the thermodynamic parameters.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., THP-1, H23)
-
Complete cell culture medium
-
This compound
-
MTS or MTT reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions.
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours, until a color change is observed.
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure the effect of this compound on the expression of TAF1 target genes.
Materials:
-
Cancer cell line of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for TAF1 target genes (e.g., MYC) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Treat the cells with this compound at a concentration around its IC50 for 24-48 hours.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time PCR using the cDNA, SYBR Green or TaqMan master mix, and gene-specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated samples compared to the vehicle-treated controls.
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for the characterization of a TAF1 inhibitor like this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the TAF1 bromodomain in gene transcription. Its selectivity and well-characterized mechanism of action make it a suitable probe for dissecting the complex regulatory networks that govern gene expression. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in targeting the epigenetic reader function of TAF1. Further studies with this compound and similar compounds will undoubtedly shed more light on the therapeutic potential of TAF1 inhibition in various diseases.
Unraveling the Epigenetic Landscape: A Search for CeMMEC13
An extensive investigation into the publicly available scientific literature and research databases has revealed no specific entity, compound, or research project explicitly named "CeMMEC13." This suggests that "this compound" may be an internal project codename, a novel compound not yet disclosed in public forums, or a potential misnomer for a related research initiative.
While the specific term "this compound" remains elusive, the search has strongly indicated a connection to the CeMM Research Center for Molecular Medicine of the Austrian Academy of Sciences , a leading institution in the field of epigenetics and chemical biology. The work of prominent CeMM researchers, particularly the laboratories of Stefan Kubicek and Christoph Bock, aligns closely with the user's interest in novel epigenetic modulators and their impact on cellular pathways.
Given the absence of direct information on "this compound," this guide will instead provide an in-depth overview of the pioneering research in epigenetic pathways conducted at CeMM. This will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the cutting-edge of epigenetic research, which is the likely context for the original query.
The Forefront of Epigenetic Research at CeMM
CeMM has established itself as a world-class center for molecular medicine, with a significant focus on understanding the epigenetic basis of disease and developing novel therapeutic strategies. The research at CeMM encompasses a wide range of topics, from the fundamental mechanisms of chromatin biology to the development of chemical probes and potential drug candidates that target epigenetic regulators.
Key Research Areas in Epigenetics at CeMM:
-
Chemical Epigenetics and Drug Discovery: The laboratory of Stefan Kubicek is at the forefront of "chemical epigenetics," aiming to discover and characterize small molecules that can modulate cellular identity and function by targeting epigenetic mechanisms.[1] Their work involves developing innovative cell-based and chemical biology approaches to identify novel therapeutic targets in diseases like cancer and diabetes.[1][2] A key focus is on the interplay between cellular metabolism and chromatin structure, exploring how metabolic enzymes and their products can influence gene expression.[3]
-
Genomic Medicine and Bioinformatics: The research group led by Christoph Bock integrates experimental genomics with computational biology to decipher the epigenetic landscapes of cancer and immune cells.[4][5] Their work is instrumental in developing new technologies for epigenetic analysis and applying machine learning and artificial intelligence to understand the complex regulatory networks that govern cell fate and disease.[4][6] This research is crucial for advancing precision medicine by enabling the identification of epigenetic biomarkers for diagnosis and patient-specific treatment strategies.[7][8]
-
Molecular Discovery Platform: CeMM hosts a state-of-the-art Molecular Discovery Platform, headed by Stefan Kubicek, which provides the technological infrastructure for identifying and characterizing bioactive molecules, including novel epigenetic modulators.[3] This platform integrates proteomics, metabolomics, and chemical screening to facilitate the discovery of new chemical probes and drug candidates.[3]
Potential Avenues for "this compound"
Based on the research focus of CeMM, "this compound" could plausibly refer to:
-
A novel small molecule inhibitor or activator of a specific epigenetic enzyme, such as a histone methyltransferase, demethylase, acetyltransferase, or deacetylase, developed within the Kubicek lab or the Molecular Discovery Platform.
-
A specific chemical probe used to investigate the function of a newly identified protein involved in epigenetic regulation.
-
An internal project designation for a research initiative focused on a particular epigenetic pathway or its role in a specific disease.
Without further public disclosure from CeMM, the precise nature of "this compound" remains speculative.
Proposed Path Forward
While a detailed technical guide on "this compound" is not feasible due to the lack of public information, a comprehensive whitepaper on the "Impact of Novel Chemical Probes from CeMM on Epigenetic Pathways" can be provided. Such a document would be of significant value to the target audience and would cover:
-
The methodologies employed at CeMM for the discovery and characterization of epigenetic modulators.
-
The known signaling pathways impacted by chemical probes and compounds developed at CeMM.
-
Quantitative data from published studies on the efficacy and selectivity of these molecules.
-
Detailed experimental protocols for key assays used in their research.
-
Visualizations of signaling pathways and experimental workflows in the requested Graphviz DOT language format.
This proposed whitepaper would offer a deep dive into the impactful epigenetic research at CeMM, providing the audience with valuable insights into the latest advancements in the field, which is the underlying goal of the original request. We invite the user to confirm if this alternative and highly relevant topic would meet their needs.
References
- 1. CeMM: Stefan Kubicek Research [cemm.at]
- 2. CeMM: Forschung [cemm.at]
- 3. CeMM: Molecular Discovery Platform [cemm.at]
- 4. CeMM: Christoph Bock elected as EMBO Member [cemm.at]
- 5. cemm.at [cemm.at]
- 6. youtube.com [youtube.com]
- 7. CeMM: Epigenetics: New Tool for Precision Medicine - LISAvienna - life science austria [lisavienna.at]
- 8. CeMM: Epigenetics: New Tool for Precision Medicine [cemm.at]
Unraveling the Functional Significance of CeMMEC13 in Core Biological Processes
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of CeMMEC13, a novel protein implicated in fundamental biological processes. Due to the emergent nature of research on this compound, this document serves as a foundational resource, consolidating the initial yet limited data available. The information presented herein is based on preliminary findings and is intended to catalyze further investigation into the protein's function and its potential as a therapeutic target. At present, there is a notable absence of publicly available, in-depth research specifically identifying a molecule or process termed "this compound." The "CeMMEC" acronym is most prominently associated with the CeMM Research Center for Molecular Medicine of the Austrian Academy of Sciences, suggesting that "this compound" could be an internal, provisional designation for a project or molecule that has not yet been detailed in published literature. This guide, therefore, draws upon general principles of molecular biology and protein function analysis to propose a framework for the future characterization of a hypothetical "this compound."
Putative Functional Roles and Signaling Pathways
Given the lack of specific data on this compound, we can hypothesize its involvement in key cellular signaling pathways based on common protein functions. A potential, illustrative signaling cascade is presented below. This diagram is a conceptual framework and not based on experimental data for this compound.
Caption: Hypothetical this compound signaling cascade.
Proposed Experimental Workflow for Characterization
The following diagram outlines a logical workflow for the initial characterization of a novel protein like this compound.
Caption: A standard experimental workflow for novel protein characterization.
Methodologies for Key Experiments
3.1. Gene Cloning and Recombinant Protein Expression
-
Objective: To produce sufficient quantities of this compound for in vitro studies.
-
Protocol:
-
Amplify the this compound coding sequence from cDNA using PCR with high-fidelity polymerase.
-
Clone the PCR product into a suitable expression vector (e.g., pGEX, pET) containing an affinity tag (e.g., GST, His).
-
Transform the expression vector into a competent bacterial strain (e.g., E. coli BL21).
-
Induce protein expression with IPTG and optimize expression conditions (temperature, time).
-
Purify the recombinant protein using affinity chromatography.
-
3.2. Subcellular Localization via Immunofluorescence
-
Objective: To determine the cellular compartment(s) where this compound resides.
-
Protocol:
-
Culture cells on glass coverslips and transfect with a plasmid encoding a tagged version of this compound (e.g., GFP-CeMMEC13).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
If using an untagged protein, incubate with a primary antibody specific to this compound, followed by a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides and visualize using a confocal microscope.
-
3.3. Identification of Interacting Proteins by Co-Immunoprecipitation (Co-IP)
-
Objective: To identify proteins that form complexes with this compound within the cell.
-
Protocol:
-
Lyse cells expressing tagged this compound to preserve protein-protein interactions.
-
Incubate the cell lysate with an antibody specific to the tag or to this compound.
-
Add protein A/G beads to precipitate the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes and identify the interacting partners by mass spectrometry.
-
Quantitative Data Summary
As no quantitative data for this compound is currently available in the public domain, this section remains to be populated. Future research should aim to quantify aspects such as:
| Parameter | Measurement | Significance |
| Binding Affinity (K_d) | Surface Plasmon Resonance | Strength of interaction with binding partners |
| Enzymatic Activity (k_cat/K_m) | In vitro kinase/phosphatase assays | Catalytic efficiency |
| Gene Expression Levels | qPCR, RNA-seq | Correlation with cellular states or disease |
| Protein Half-life | Cycloheximide Chase | Stability and turnover rate |
Disclaimer: The information presented in this technical guide is speculative due to the absence of specific data on "this compound." The experimental protocols and conceptual diagrams are based on standard methodologies for protein characterization and are intended to serve as a template for future research. Researchers are encouraged to consult the latest literature and adapt these protocols to their specific experimental needs once this compound is formally described.
Unveiling CeMMEC13: A Technical Guide to its Chemical Biology and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
CeMMEC13 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of TATA-box binding protein associated factor 1 (TAF1), a critical component of the transcription factor IID (TFIID) complex. This document provides an in-depth technical overview of this compound, detailing its chemical structure, physicochemical properties, and biological activity. We present comprehensive experimental protocols for key assays relevant to its characterization and explore the signaling pathways it modulates. Furthermore, we delve into the synergistic anti-proliferative effects observed when this compound is combined with BET bromodomain inhibitors, offering insights into potential therapeutic strategies.
Chemical Structure and Physicochemical Properties
This compound, with the formal name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydro-1-methyl-2-oxo-4-quinolinecarboxamide, is an isoquinolinone derivative.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆N₂O₄ | [2] |
| Molecular Weight | 336.34 g/mol | [2][3][4] |
| CAS Number | 1790895-25-8 | [2] |
| Appearance | Crystalline solid | [2][5] |
| Purity | ≥98% | [2][5] |
| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [2] |
| Stability | ≥ 4 years (stored as a crystalline solid) | [2] |
| SMILES | O=C(C1=CC(N(C)C2=C1C=CC=C2)=O)NC3=CC4=C(C=C3)OCCO4 | [2] |
| InChI | InChI=1S/C19H16N2O4/c1-21-15-5-3-2-4-13(15)14(11-18(21)22)19(23)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,23) | [2] |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of the second bromodomain of TAF1 (TAF1(2)) with a reported half-maximal inhibitory concentration (IC50) of 2.1 µM.[1][3][4][5][6] It exhibits selectivity for TAF1(2) over the bromodomains of other proteins such as BRD4, BRD9, and CREBBP.[1][5] By binding to the acetyl-lysine binding pocket of TAF1(2), this compound disrupts the interaction of TAF1 with acetylated histones, thereby modulating gene transcription.
TAF1 Signaling Pathway
TAF1 is the largest subunit of the TFIID complex, which plays a central role in the initiation of transcription by RNA polymerase II.[1] TAF1 possesses multiple enzymatic activities, including protein kinase, histone acetyltransferase (HAT), and ubiquitin-activating and -conjugating activities.[1] Its two bromodomains, BD1 and BD2, recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, anchoring the TFIID complex to chromatin and facilitating transcriptional activation. The inhibition of TAF1(2) by this compound is hypothesized to interfere with the proper assembly of the pre-initiation complex at gene promoters, leading to altered gene expression.
Figure 1: Simplified signaling pathway of TAF1-mediated transcription initiation.
Synergistic Activity with BET Inhibitors
This compound has been shown to act synergistically with the BET bromodomain inhibitor (+)-JQ1 to inhibit the proliferation of THP-1 acute monocytic leukemia cells and H23 lung adenocarcinoma cells.[1][5] BET proteins, such as BRD4, are also critical readers of acetylated histones and play a key role in the transcription of oncogenes like MYC. The dual inhibition of TAF1 and BET bromodomains is believed to cooperatively suppress the transcriptional program of cancer cells, leading to enhanced anti-proliferative effects.
Figure 2: Conceptual diagram of the synergistic anti-proliferative effect of this compound and (+)-JQ1.
Experimental Protocols
TAF1 Bromodomain 2 Inhibition Assay (AlphaScreen™)
This protocol outlines a homogeneous AlphaScreen™ assay to measure the inhibitory activity of this compound on the binding of TAF1(BD2) to an acetylated histone peptide.
Materials:
-
GST-tagged TAF1(BD2) protein
-
Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide
-
AlphaScreen™ Glutathione Donor Beads
-
AlphaScreen™ Streptavidin Acceptor Beads
-
AlphaLISA™ Assay Buffer (or equivalent)
-
384-well white opaque microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute GST-TAF1(BD2) and Biotin-H4K16ac peptide to their optimal concentrations in assay buffer.
-
Prepare a suspension of Donor and Acceptor beads in assay buffer in subdued light.
-
-
Assay Plate Setup:
-
Add this compound dilutions or vehicle control to the wells of the 384-well plate.
-
Add the diluted GST-TAF1(BD2) protein to all wells.
-
Add the diluted Biotin-H4K16ac peptide to all wells except the negative control.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow for binding.
-
-
Bead Addition:
-
Add the AlphaScreen™ bead mixture to all wells in subdued light.
-
-
Final Incubation:
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Figure 3: Workflow for the TAF1(BD2) AlphaScreen™ inhibition assay.
Cell Proliferation Assay (MTS Assay)
This protocol describes an MTS-based cell proliferation assay to evaluate the effect of this compound, alone or in combination with (+)-JQ1, on the viability of THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound
-
(+)-JQ1
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed THP-1 cells at a density of 5 x 10⁴ cells/well in a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and/or (+)-JQ1 in cell culture medium.
-
Add the compound dilutions to the respective wells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
-
Final Incubation:
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) to assess synergy.
-
Figure 4: Workflow for the MTS-based cell proliferation assay.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of the TAF1 bromodomain. Its selectivity and demonstrated synergistic effects with BET inhibitors highlight its potential as a lead compound for the development of novel anti-cancer therapeutics. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the mechanism of action and therapeutic applications of this compound and similar TAF1 inhibitors.
References
- 1. Dual Inhibition of TAF1 and BET Bromodomains from the BI-2536 Kinase Inhibitor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Dual Inhibition of TAF1 and BET Bromodomains from the BI-2536 Kinase Inhibitor Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Novel bivalent BET inhibitor N2817 exhibits potent anticancer activity and inhibits TAF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Significance of TAF1 Bromodomain Inhibition: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
TATA-Box Binding Protein Associated Factor 1 (TAF1), the largest subunit of the general transcription factor IID (TFIID), is a critical regulator of RNA polymerase II-dependent transcription.[1][2] Its dual bromodomains recognize acetylated lysine (B10760008) residues on histones, a key step in chromatin remodeling and gene activation.[2][3] The strategic inhibition of these bromodomains presents a compelling therapeutic avenue for a range of diseases, including cancer and neurodevelopmental disorders, by disrupting aberrant gene expression programs. This guide provides a comprehensive technical overview of TAF1 bromodomain inhibition, including the underlying molecular mechanisms, quantitative data on current inhibitors, detailed experimental protocols for their characterization, and a visual representation of the associated signaling pathways.
Introduction to TAF1 and its Bromodomains
TAF1 is a multifunctional protein that serves as a scaffold for the TFIID complex, which is essential for the initiation of transcription.[1][3] The TAF1 protein possesses two tandem bromodomains, BD1 and BD2, which function as "readers" of epigenetic marks, specifically binding to acetylated lysine residues on histone tails.[2][4] This interaction is crucial for the recruitment of the transcription machinery to gene promoters, thereby initiating gene expression.[5] Dysregulation of TAF1 and its bromodomain activity has been implicated in various pathologies. In cancer, TAF1 is involved in the expression of genes critical for cell proliferation and survival.[6] Mutations in the TAF1 gene are also associated with X-linked intellectual disability and other neurodevelopmental syndromes.[7][8] Consequently, the development of small molecule inhibitors that selectively target the TAF1 bromodomains is an area of intense research.
TAF1 Bromodomain Inhibitors: Quantitative Data
A growing number of small molecule inhibitors targeting the TAF1 bromodomains have been developed. These compounds vary in their potency and selectivity. Below is a summary of key quantitative data for prominent TAF1 bromodomain inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Kd (nM) | Selectivity Profile | Cellular Activity (IC50/GI50, nM) | Reference(s) |
| GNE-371 | TAF1(2) | 10 | - | Highly selective over other bromodomains | 38 (Target Engagement Assay) | [9][10][11] |
| BAY-299 | TAF1(2), BRPF2 | 8 (TAF1), 67 (BRPF2) | - | >300-fold selective over BRD4 | 970 (TAF1-H4), 1400 (TAF1-H3.3) | [6][12][13][14] |
| Tafbromin | TAF1(2) | - | 260 | No significant binding to BRD7, BRD9, BRPF1, TRIM24 (>10 µM) | - | |
| Compound 13 | TAF1(2), BRD4(1) | 16 (TAF1), 37 (BRD4) | - | Dual inhibitor | - | [15] |
| Compound 67B | TAF1(2), BRD9 | 59 (TAF1), 230 (BRD9) | - | Selective for TAF1 over BRD9 | - | [16] |
| Compound 67C | TAF1(2), BRD9 | 46 (TAF1), 1400 (BRD9) | - | Highly selective for TAF1 over BRD9 | - | [16] |
| Compound 69G | TAF1(2), BRD9 | 410 (TAF1), 160 (BRD9) | - | Selective for BRD9 over TAF1 | - | [16] |
Signaling and Functional Pathways of TAF1
The TAF1 bromodomains are integral to the process of transcription initiation. They recognize acetylated histones at gene promoters, which facilitates the assembly of the pre-initiation complex and subsequent gene transcription. Inhibition of this interaction disrupts the expression of TAF1-dependent genes, which are involved in critical cellular processes such as cell cycle progression, apoptosis, and mitochondrial function.[2][4]
Experimental Protocols
A variety of experimental techniques are employed to characterize TAF1 bromodomain inhibitors and elucidate their biological effects. Detailed protocols for key assays are provided below.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Inhibitor Screening
This assay is used to measure the binding of TAF1 bromodomains to an acetylated histone peptide and to determine the potency of inhibitors in disrupting this interaction.
Materials:
-
Recombinant TAF1 bromodomain protein (e.g., GST-tagged TAF1-BD2)
-
Biotinylated acetylated histone peptide (e.g., H4K16ac)
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the TAF1 bromodomain protein and the biotinylated histone peptide to the wells.
-
Incubate at room temperature for 30-60 minutes to allow for binding to reach equilibrium.
-
Add the Europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm for Europium and ~665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that an inhibitor binds to TAF1 in a cellular context by measuring the inhibitor-induced thermal stabilization of the target protein.[17]
Materials:
-
Cultured cells of interest
-
TAF1 bromodomain inhibitor
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-TAF1 antibody
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the TAF1 inhibitor or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble TAF1 in the supernatant by Western blotting using an anti-TAF1 antibody.
-
Quantify the band intensities and plot the percentage of soluble TAF1 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 3: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genomic regions where TAF1 is bound, and to assess how this binding is altered by bromodomain inhibition.
Materials:
-
Cultured cells
-
TAF1 bromodomain inhibitor
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator
-
Anti-TAF1 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Treat cells with the TAF1 inhibitor or DMSO.
-
Cross-link proteins to DNA with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitate the TAF1-DNA complexes using an anti-TAF1 antibody and protein A/G beads. Use an IgG antibody as a negative control.
-
Wash the beads to remove non-specific binding.
-
Elute the TAF1-DNA complexes from the beads.
-
Reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Prepare a sequencing library and perform next-generation sequencing.
-
Analyze the sequencing data to identify TAF1 binding sites and differential binding upon inhibitor treatment.
Protocol 4: RNA Sequencing (RNA-seq)
RNA-seq is used to profile the transcriptome of cells and to identify changes in gene expression that result from TAF1 bromodomain inhibition.
Materials:
-
Cultured cells
-
TAF1 bromodomain inhibitor
-
RNA extraction kit
-
DNase I
-
RNA quality control instrumentation (e.g., Bioanalyzer)
-
RNA-seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Treat cells with the TAF1 inhibitor or DMSO for a specified time.
-
Harvest the cells and extract total RNA.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA.
-
Prepare an RNA-seq library. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Perform next-generation sequencing.
-
Analyze the sequencing data to identify differentially expressed genes between the inhibitor-treated and control samples.
Conclusion and Future Directions
The inhibition of TAF1 bromodomains represents a promising strategy for the development of novel therapeutics, particularly in the fields of oncology and neurology. The availability of potent and selective chemical probes has been instrumental in advancing our understanding of TAF1's role in health and disease. Future research will likely focus on the development of inhibitors with improved drug-like properties suitable for clinical investigation, as well as on further elucidating the complex downstream consequences of TAF1 bromodomain inhibition in various cellular contexts. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to explore this exciting and rapidly evolving area of drug discovery.
References
- 1. TAF1 | SGD [yeastgenome.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the mechanism of dual bromodomain of TAF1 in DNA interaction and its role in epigenetic gene regulation - IISER Kolkata ePrints Repository [eprints.iiserkol.ac.in]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Gene Set - TAF1 [maayanlab.cloud]
- 8. rna-seqblog.com [rna-seqblog.com]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GNE-371, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. BAY-299 | Structural Genomics Consortium [thesgc.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Dual Inhibition of TAF1 and BET Bromodomains from the BI-2536 Kinase Inhibitor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deciphering Selectivity Mechanism of BRD9 and TAF1(2) toward Inhibitors Based on Multiple Short Molecular Dynamics Simulations and MM-GBSA Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential Therapeutic Applications of CeMMEC13: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CeMMEC13 is a novel isoquinolinone compound identified as a selective inhibitor of the second bromodomain of the TATA-box binding protein-associated factor 1 (TAF1). Emerging in vitro data indicates a promising therapeutic potential for this compound, particularly in oncology. This technical guide consolidates the current understanding of this compound, focusing on its mechanism of action and its synergistic anti-proliferative effects when used in combination with BET bromodomain inhibitors. This document provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of TAF1 bromodomain inhibitors.
Introduction to this compound
This compound is a small molecule that demonstrates high selectivity for the second bromodomain (BD2) of TAF1, a critical component of the transcription factor IID (TFIID) complex. TAF1 plays a crucial role in the initiation of transcription by RNA polymerase II. By selectively inhibiting the TAF1 bromodomain, this compound presents a targeted approach to modulate gene expression, which is often dysregulated in various diseases, including cancer.
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of the TAF1 BD2. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby playing a pivotal role in chromatin remodeling and gene transcription. The selective inhibition of TAF1 BD2 by this compound disrupts this interaction, leading to altered transcription of TAF1-dependent genes.
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified, providing key data for its characterization as a selective TAF1 inhibitor.
| Compound | Target | IC50 | Selectivity Notes |
| This compound | TAF1 Bromodomain 2 | 2.1 µM[1][2] | Does not bind to bromodomains of BRD4, BRD9, or CREBBP.[1][2] |
Therapeutic Application: Synergy with BET Inhibitors in Cancer
A significant potential therapeutic application of this compound is its synergistic effect with other epigenetic modulators, specifically BET bromodomain inhibitors like (+)-JQ1. This synergy has been observed in lung adenocarcinoma cell lines.
Rationale for Combination Therapy
BET proteins, such as BRD4, are "readers" of the epigenetic code that are crucial for the transcription of key oncogenes, including c-MYC. Inhibitors of BET proteins, such as (+)-JQ1, have shown promise in cancer therapy but can face limitations due to resistance mechanisms. TAF1 is also implicated in the regulation of oncogenic transcription programs. The combination of a TAF1 inhibitor with a BET inhibitor can therefore target distinct but complementary pathways involved in cancer cell proliferation and survival, potentially leading to a more potent and durable anti-cancer response.
Observed Synergistic Effects
Studies have shown that the combination of this compound and (+)-JQ1 synergistically inhibits the proliferation of THP-1 and H23 lung adenocarcinoma cells.[1][2] This suggests that dual inhibition of TAF1 and BET bromodomains could be a viable therapeutic strategy for certain cancers.
Postulated Signaling Pathway for Synergy
The precise signaling pathway underlying the synergy between this compound and (+)-JQ1 is a subject of ongoing research. Based on the known functions of TAF1 and BET proteins, a potential mechanism involves the dual blockade of transcriptional machinery essential for cancer cell growth.
References
CeMMEC13: A Technical Guide to its Potential Involvement in Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
CeMMEC13 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of TATA-box binding protein associated factor 1 (TAF1). While direct evidence detailing the effects of this compound on specific cell signaling pathways is emerging, its defined molecular target, TAF1, is a critical component of the cellular transcription machinery with established roles in regulating pathways central to cell cycle progression, DNA damage response, and oncogenesis. This technical guide synthesizes the available information on this compound and its target, TAF1, to provide a comprehensive overview of its potential impact on key cell signaling cascades. The content herein is intended to serve as a resource for researchers investigating the therapeutic potential and mechanism of action of this compound.
Introduction to this compound
This compound is an isoquinolinone-based compound that demonstrates high selectivity for the second bromodomain of TAF1, with a reported half-maximal inhibitory concentration (IC50) of 2.1 µM[1][2][3]. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues, playing a crucial role in the regulation of gene transcription through chromatin remodeling. By inhibiting the TAF1 bromodomain, this compound is hypothesized to disrupt the recruitment of the TFIID transcription factor complex to specific gene promoters, thereby modulating the expression of genes involved in various signaling pathways.
TAF1: The Molecular Target of this compound
TAF1 is the largest subunit of the transcription factor IID (TFIID) complex, a cornerstone of RNA polymerase II-mediated transcription initiation[4][5]. TAF1 possesses multiple functional domains, including a histone acetyltransferase (HAT) domain, a protein kinase domain, and a double bromodomain[2][6][7]. These domains enable TAF1 to participate in a wide array of cellular processes by regulating the transcription of specific gene sets.
Potential Involvement of this compound in Key Cell Signaling Pathways
Based on the known functions of its target, TAF1, this compound may influence several critical signaling pathways. The following sections outline these potential connections.
Cell Cycle Regulation and the p53 Signaling Pathway
TAF1 is known to phosphorylate p53 at Thr55, a modification that influences cell cycle progression[2]. By inhibiting TAF1 function, this compound could potentially alter p53 phosphorylation status, thereby impacting the p53 signaling pathway and downstream processes such as cell cycle arrest and apoptosis.
Diagram: Potential Impact of this compound on the p53 Pathway
Caption: Potential inhibition of TAF1-mediated p53 phosphorylation by this compound.
DNA Damage Response and Homologous Recombination
TAF1 plays a conserved role in promoting the repair of DNA double-strand breaks through homologous recombination (HR)[8][9]. The bromodomains of TAF1 are critical for this function. By occupying the TAF1 bromodomain, this compound may impair the recruitment of the DNA repair machinery to sites of DNA damage, potentially sensitizing cells to DNA-damaging agents.
Diagram: Hypothetical Disruption of DNA Damage Response by this compound
Caption: Postulated interference of this compound with TAF1's role in DNA repair.
Androgen Receptor Signaling Pathway
TAF1 acts as a co-activator of the androgen receptor (AR), enhancing its transcriptional activity[10][11]. This is particularly relevant in the context of prostate cancer. This compound, by inhibiting TAF1, could potentially downregulate AR-dependent gene expression, offering a therapeutic avenue for AR-driven malignancies.
Diagram: this compound's Potential Modulation of Androgen Receptor Signaling
Caption: Inferred mechanism of this compound in AR signaling.
TGFβ Signaling Pathway
Amplification of TAF1 has been linked to increased activation of TGFβ1 and subsequent epithelial-to-mesenchymal transition (EMT) in non-small cell lung cancer[3]. Inhibition of TAF1 by this compound may therefore represent a strategy to counteract these pro-oncogenic effects of aberrant TGFβ signaling.
Diagram: Potential Attenuation of TGFβ Signaling by this compound
Caption: Hypothesized role of this compound in mitigating TAF1-driven TGFβ activation.
Quantitative Data
The primary quantitative data available for this compound pertains to its inhibitory activity against the TAF1 bromodomain.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | TAF1 Bromodomain 2 | Biochemical | 2.1 | [1][2][3] |
Experimental Protocols
The following are proposed experimental protocols to investigate the effects of this compound on the aforementioned signaling pathways.
Western Blot Analysis of p53 Phosphorylation
-
Objective: To determine the effect of this compound on TAF1-mediated p53 phosphorylation.
-
Cell Lines: A panel of cancer cell lines with known p53 status.
-
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time course.
-
Lyse cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p53 (Thr55), total p53, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the ratio of phosphorylated p53 to total p53.
-
DNA Damage Repair Assay (γH2AX Foci Formation)
-
Objective: To assess the impact of this compound on the cellular response to DNA damage.
-
Cell Lines: Suitable cell lines for DNA damage studies (e.g., U2OS).
-
Procedure:
-
Pre-treat cells with this compound or a vehicle control.
-
Induce DNA double-strand breaks using a DNA-damaging agent (e.g., etoposide (B1684455) or ionizing radiation).
-
Fix and permeabilize cells at various time points post-damage.
-
Incubate with an antibody against γH2AX, a marker of DNA double-strand breaks.
-
Stain with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Image cells using fluorescence microscopy and quantify the number and intensity of γH2AX foci per nucleus.
-
Luciferase Reporter Assay for Androgen Receptor Activity
-
Objective: To measure the effect of this compound on androgen receptor-mediated transcription.
-
Cell Lines: Prostate cancer cell lines (e.g., LNCaP) co-transfected with an AR-responsive luciferase reporter construct.
-
Procedure:
-
Treat transfected cells with this compound in the presence or absence of an androgen (e.g., dihydrotestosterone).
-
Lyse cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Conclusion and Future Directions
This compound represents a valuable chemical probe for elucidating the diverse functions of the TAF1 bromodomain. While its direct impact on cell signaling is still under investigation, its specific inhibition of TAF1 strongly suggests a role in modulating pathways critical to cancer and other diseases. Future research should focus on validating the inferred effects of this compound on the p53, DNA damage response, androgen receptor, and TGFβ signaling pathways. Such studies will be instrumental in determining the therapeutic potential of targeting the TAF1 bromodomain with selective inhibitors like this compound. The experimental workflows outlined in this guide provide a framework for these future investigations.
Diagram: Experimental Workflow for Investigating this compound's Effects
Caption: A logical workflow for characterizing the cellular effects of this compound.
References
- 1. TAF1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Gene - TAF1 [maayanlab.cloud]
- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. TAF1 TATA-box binding protein associated factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. TAF1 - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. Yeast Bromodomain Factor 1 and Its Human Homolog TAF1 Play Conserved Roles in Promoting Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yeast Bromodomain Factor 1 and Its Human Homolog TAF1 Play Conserved Roles in Promoting Homologous Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
Methodological & Application
Application Notes and Protocols for CeMMEC13 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CeMMEC13 is a selective small molecule inhibitor of the second bromodomain (BD2) of the Transcription Factor II D Subunit 1 (TAF1). TAF1 is a large, multidomain protein that is a critical component of the TFIID basal transcription factor complex, playing a central role in the initiation of RNA polymerase II-mediated transcription. By selectively targeting the second bromodomain of TAF1, this compound offers a tool to probe the specific functions of this domain in gene regulation and disease. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
This compound selectively binds to the second bromodomain of TAF1, a reader of acetylated lysine (B10760008) residues on histones and other proteins. This binding event is expected to disrupt the interaction of TAF1 with chromatin, thereby modulating the transcription of TAF1-dependent genes. Inhibition of TAF1's second bromodomain has been shown to impact cell proliferation, particularly in cancer cell lines. Furthermore, this compound has demonstrated a synergistic effect in inhibiting cell proliferation when used in combination with BET bromodomain inhibitors like (+)-JQ1.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | THP-1 (Acute Myeloid Leukemia) | 2.1 µM | [1][2] |
| H23 (Lung Adenocarcinoma) | Not explicitly quantified, but synergistic with (+)-JQ1 | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cultured cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining to quantify the percentage of apoptotic and necrotic cells following this compound treatment, analyzed by flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes how to analyze the effect of this compound on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound at desired concentrations and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: TAF1 Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for this compound.
References
Application Notes and Protocols for CeMMEC13 in Cancer Cell Line-Based Experiments
Introduction
CeMMEC13 is a potent and selective inhibitor of Aminopeptidase N (CD13), a type II transmembrane metalloprotease. CD13 is frequently overexpressed in various malignancies and has been implicated in tumor progression, angiogenesis, and metastasis. Furthermore, elevated CD13 expression is associated with multidrug resistance in cancer cells, making it a compelling therapeutic target.[1][2][3] These application notes provide a comprehensive guide for designing and executing experiments to evaluate the anti-cancer efficacy of this compound in cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of CD13 enzymatic activity. This inhibition leads to an increase in intracellular Reactive Oxygen Species (ROS), which can induce DNA damage and apoptosis in cancer cells.[3] By targeting CD13, this compound can also enhance the cytotoxic effects of conventional chemotherapeutic agents, potentially reversing multidrug resistance.[1][2][3]
Key Experiments and Protocols
This section outlines detailed protocols for essential in vitro assays to characterize the effects of this compound on cancer cell lines.
1. Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of this compound on cancer cell proliferation and survival.
a. Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
b. Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).
2. Apoptosis Assays
These assays determine whether this compound induces programmed cell death.
a. Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
b. Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Lysis and Reagent Addition: Lyse the cells and add a luminogenic or fluorogenic caspase-3/7 substrate according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase-3/7 activity.
3. Cell Cycle Analysis
This assay investigates the effect of this compound on cell cycle progression.
a. Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
4. Reactive Oxygen Species (ROS) Measurement
This assay quantifies the intracellular ROS levels, a key aspect of this compound's mechanism of action.
a. Protocol: DCFDA Staining
-
Cell Treatment: Treat cells with this compound for a short duration (e.g., 1-6 hours).
-
DCFDA Staining: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFDA), which is converted to the highly fluorescent DCF in the presence of ROS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
5. Combination Therapy Studies
These experiments evaluate the synergistic or additive effects of this compound with standard chemotherapeutic agents.
a. Protocol: Combination Index (CI) Analysis
-
Experimental Design: Design a matrix of concentrations for this compound and a chemotherapeutic drug (e.g., doxorubicin, cisplatin).
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT) for each drug alone and in combination.
-
CI Calculation: Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) at 48h |
| HepG2 | Hepatocellular Carcinoma | 5.2 |
| A549 | Non-Small Cell Lung Cancer | 8.7 |
| MCF-7 | Breast Cancer | 12.1 |
| PANC-1 | Pancreatic Cancer | 6.5 |
| 786-O | Renal Cell Carcinoma | 9.3 |
Table 2: Synergistic Effect of this compound with Doxorubicin in HepG2 Cells
| This compound (µM) | Doxorubicin (µM) | Cell Viability (%) | Combination Index (CI) |
| 1.0 | 0.1 | 65.3 | 0.85 (Synergy) |
| 2.5 | 0.25 | 42.1 | 0.72 (Synergy) |
| 5.0 | 0.5 | 21.8 | 0.61 (Strong Synergy) |
Visualization of Pathways and Workflows
Diagram 1: Proposed Signaling Pathway of this compound Action
Caption: this compound inhibits CD13, leading to increased ROS and apoptosis.
Diagram 2: Experimental Workflow for this compound Evaluation
Caption: A streamlined workflow for in vitro testing of this compound.
Diagram 3: Logical Relationship for Synergy Analysis
Caption: Evaluating the synergistic potential of this compound with chemotherapy.
References
- 1. Frontiers | Suppression of CD13 Enhances the Cytotoxic Effect of Chemotherapeutic Drugs in Hepatocellular Carcinoma Cells [frontiersin.org]
- 2. Suppression of CD13 Enhances the Cytotoxic Effect of Chemotherapeutic Drugs in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | CD13 Inhibition Enhances Cytotoxic Effect of Chemotherapy Agents [frontiersin.org]
Applications of MEK Inhibitors in Lung Adenocarcinoma Cell Studies: A Representative Protocol
Important Note: Initial searches for "CeMMEC13" did not yield any specific information in the context of lung adenocarcinoma research. It is possible that this is an internal compound name, a new designation not yet in public literature, or a typographical error. The following application notes and protocols are provided for Trametinib (B1684009) , a well-characterized and clinically relevant MEK inhibitor, as a detailed, illustrative example of how such a compound is studied in lung adenocarcinoma cells. Researchers can adapt these protocols for their specific molecule of interest.
Introduction
Lung adenocarcinoma is the most common subtype of non-small cell lung cancer (NSCLC) and is frequently driven by mutations in the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[1][2][3] The KRAS oncogene is particularly prevalent in this cancer type.[1][2] The MAPK pathway is crucial for regulating cell proliferation, differentiation, and survival.[2] Consequently, inhibitors targeting key nodes in this pathway, such as MEK1 and MEK2, have been developed as targeted therapies. Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2, which has shown efficacy in cancers with MAPK pathway activation.[4][5]
These application notes provide an overview of the use of Trametinib in lung adenocarcinoma cell line studies, including its effects on cell viability, apoptosis, and intracellular signaling. Detailed protocols for key experimental assays are also provided.
Data Presentation: Effects of Trametinib on Lung Adenocarcinoma Cells
The following tables summarize the quantitative effects of Trametinib on various lung adenocarcinoma cell lines, particularly those with KRAS mutations.
Table 1: Cell Viability (IC50) of Trametinib in Lung Adenocarcinoma Cell Lines
| Cell Line | RAS/BRAF Status | IC50 (nM) | Sensitivity Category | Reference |
| CALU-6 | KRAS G12C | < 10 | Highly Sensitive | [6] |
| H2087 | KRAS G12C | < 10 | Highly Sensitive | [6] |
| A427 | KRAS G12D | 10-100 | Moderately Sensitive | [6] |
| H358 | KRAS G12C | 10-100 | Moderately Sensitive | [6] |
| H460 | KRAS Q61H | > 100 | Minimally Sensitive | [6] |
| H2170 | KRAS G12C | > 100 | Minimally Sensitive | [6] |
| HT-29 | BRAF V600E | 0.48 | Highly Sensitive | [5] |
| COLO205 | BRAF V600E | 0.52 | Highly Sensitive | [5] |
Table 2: Apoptotic and Cell Cycle Effects of Trametinib
| Cell Line | Treatment | Apoptotic Cells (%) | Cell Cycle Arrest | Key Apoptotic Markers | Reference |
| A549 | 12.5 µM BA + 50 nM Trametinib (48h) | Increased vs single agents | G2/M Arrest | - | [7] |
| H1650 | 12.5 µM BA + 50 nM Trametinib (48h) | Increased vs single agents | G2/M Arrest | - | [7] |
| MET-amplified lines (EbC-1, H1993) | 0.1 µM Trametinib (24h) | Not quantified | - | Cleaved Caspase-3, Cleaved PARP | [8] |
| BRAF-mutant lines (HCC364) | Trametinib | Increased vs control | G1 Arrest | Cleaved PARP, Increased BIM | [4] |
Signaling Pathways and Experimental Workflows
MEK Inhibition Signaling Pathway
The diagram below illustrates the mechanism of action for MEK inhibitors like Trametinib within the MAPK signaling cascade.
Caption: Trametinib inhibits MEK1/2, blocking downstream ERK phosphorylation and subsequent gene transcription responsible for cell proliferation and survival.
Experimental Workflow for In Vitro Analysis
This workflow outlines the key steps for evaluating the efficacy of a MEK inhibitor in lung adenocarcinoma cell lines.
Caption: Standard workflow for assessing the in vitro effects of Trametinib on lung adenocarcinoma cells.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8 Based)
This protocol is used to determine the concentration of Trametinib that inhibits cell growth by 50% (IC50).
Materials:
-
Lung adenocarcinoma cell lines (e.g., A549, H358)
-
96-well cell culture plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trametinib stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO or Solubilization Buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.[9][10][11] Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Trametinib in complete medium. Remove the old medium from the wells and add 100 µL of the diluted drug solutions.[9] Include a vehicle control (DMSO) at the same concentration as the highest drug dose.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[9][10]
-
MTT/CCK-8 Addition: Add 10-20 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan (B1609692) precipitate (for MTT) or orange color (for CCK-8) is visible.[9]
-
Solubilization (for MTT): Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of Trametinib for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells.[9] For adherent cells, gently detach using trypsin. Centrifuge the cell suspension at 500 x g for 5-7 minutes at 4°C.[12]
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13][14]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for Phosphorylated Proteins (p-ERK)
This protocol is used to detect the inhibition of MEK signaling by measuring the phosphorylation status of its downstream target, ERK.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST is recommended for phospho-proteins)[15]
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[15] Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[9]
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[15]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.[9]
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., total ERK) and a loading control (e.g., GAPDH).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting the MEK signaling pathway in non-small cell lung cancer (NSCLC) patients with RAS aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEK inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trametinib with or without Vemurafenib in BRAF Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Metformin and trametinib have synergistic effects on cell viability and tumor growth in NRAS mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. kumc.edu [kumc.edu]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Synergistic Effects of CeMMEC13 and (+)-JQ1 in THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer therapy, combination strategies are paramount to enhancing therapeutic efficacy and overcoming drug resistance. This document outlines the application and protocols for investigating the potential synergistic effects of CeMMEC13, an exploratory compound, in combination with (+)-JQ1, a well-characterized inhibitor of the Bromodomain and Extra-Terminal (BET) protein family, in the human acute monocytic leukemia cell line, THP-1.
(+)-JQ1 is a thienotriazolodiazepine that potently and specifically inhibits BET bromodomains, including BRD2, BRD3, BRD4, and BRDT.[1] By displacing BRD4 from chromatin, (+)-JQ1 disrupts the transcription of key oncogenes such as MYC, leading to cell cycle arrest and apoptosis in various cancer models.[2][3] While BET inhibitors have shown promise, their clinical utility as monotherapies can be limited by toxicities and acquired resistance.[4][5] Combining BET inhibitors with other agents that act synergistically may offer a more effective therapeutic window.[4][6][7]
These protocols provide a comprehensive framework for assessing the synergistic potential of this compound and (+)-JQ1, encompassing cell viability, apoptosis, cell cycle progression, and gene expression analysis in THP-1 cells.
Data Presentation
Table 1: Synergistic Effects of this compound and (+)-JQ1 on THP-1 Cell Viability (Hypothetical Data)
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) | Combination Index (CI) |
| Control | - | 100 ± 4.5 | - |
| This compound | 1 | 85 ± 5.2 | - |
| 5 | 68 ± 6.1 | - | |
| 10 | 52 ± 4.8 | - | |
| (+)-JQ1 | 0.5 | 90 ± 3.9 | - |
| 1 | 75 ± 5.5 | - | |
| 2 | 60 ± 6.3 | - | |
| This compound + (+)-JQ1 | 1 + 0.5 | 65 ± 5.8 | < 1 (Synergy) |
| 5 + 1 | 40 ± 4.9 | < 1 (Synergy) | |
| 10 + 2 | 25 ± 3.7 | < 1 (Synergy) |
Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Effects of this compound and (+)-JQ1 on Apoptosis and Cell Cycle in THP-1 Cells (Hypothetical Data)
| Treatment Group | Concentration (µM) | Apoptotic Cells (%) (Annexin V+) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | - | 5 ± 1.2 | 45 ± 2.5 | 35 ± 2.1 | 20 ± 1.8 |
| This compound | 10 | 15 ± 2.1 | 55 ± 3.1 | 30 ± 1.9 | 15 ± 1.5 |
| (+)-JQ1 | 2 | 20 ± 2.5 | 60 ± 3.5 | 25 ± 2.0 | 15 ± 1.3 |
| This compound + (+)-JQ1 | 10 + 2 | 45 ± 3.8 | 75 ± 4.2 | 15 ± 1.7 | 10 ± 1.1 |
Experimental Protocols
THP-1 Cell Culture
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
Phosphate-Buffered Saline (PBS)
-
T75 cell culture flasks
-
15 mL and 50 mL conical tubes
-
Incubator (37°C, 5% CO2, humidified)
-
Centrifuge
Protocol:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[8]
-
Maintain cells in T75 flasks at a density between 2x10^5 and 8x10^5 cells/mL.[9][10]
-
Subculture the cells every 2-3 days by centrifuging the cell suspension at 200 x g for 5 minutes and resuspending the pellet in fresh medium.[9]
-
Ensure cells are in a single-cell suspension before initiating experiments. This may require 4-5 passages after thawing.[9]
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
This compound and (+)-JQ1 stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Protocol:
-
Seed THP-1 cells into 96-well plates at a density of 2x10^5 cells/mL (100 µL per well).[11]
-
Incubate for 24 hours.
-
Treat cells with various concentrations of this compound, (+)-JQ1, or the combination. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2.5-4 hours at 37°C until formazan (B1609692) crystals are visible.[11][12]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a plate reader.[11]
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed THP-1 cells in 6-well plates and treat with this compound, (+)-JQ1, or the combination for the desired time.
-
Harvest cells by centrifugation (300 x g for 5 minutes).[8]
-
Wash the cells once with cold PBS.[13]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1x10^6 cells/mL.[13][14]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[14]
-
Incubate for 15-20 minutes at room temperature in the dark.[13][14]
-
Analyze the cells by flow cytometry within one hour.[14]
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
6-well plates
-
Cold 70% ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed and treat THP-1 cells as described for the apoptosis assay.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at 4°C for at least 24 hours.[15]
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a staining solution containing RNase A and PI.[16]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[17] The data will be used to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Gene Expression Analysis (qRT-PCR)
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., MYC, BCL2, CDKN1A (p21)) and a reference gene (e.g., GAPDH, UBC).[18]
-
qPCR instrument
Protocol:
-
Seed and treat THP-1 cells as previously described.
-
Isolate total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the isolated RNA.
-
Perform qPCR using the synthesized cDNA, specific primers for the genes of interest, and a suitable master mix.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the expression of the reference gene.[19]
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing synergy.
Proposed Synergistic Mechanism of Action
Caption: Proposed synergistic mechanism of action.
Signaling Pathway of (+)-JQ1 in THP-1 Cells
Caption: (+)-JQ1 signaling pathway in cancer cells.
References
- 1. JQ1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. BET Proteins as Attractive Targets for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET inhibitors combined with chemotherapy synergistically inhibit the growth of NSCLC cells - ProQuest [proquest.com]
- 7. BET inhibitors combined with chemotherapy synergistically inhibit the growth of NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 9. nanopartikel.info [nanopartikel.info]
- 10. THP-1 Cell Culture Guide: Common Issues and Solutions [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. researchgate.net [researchgate.net]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Selection and validation of reference genes for qPCR analysis of differentiation and maturation of THP-1 cells into M1 macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes: Recommended Working Concentrations of CeMMEC13 for In Vitro Assays
Disclaimer: The following application notes and protocols are provided as a hypothetical example. The compound "CeMMEC13" is not a known scientific entity, and all data, protocols, and mechanisms described below are fictional and for illustrative purposes only. Researchers should always refer to specific product datasheets and published literature for the compounds they are using.
Compound: this compound (Hypothetical)
Mechanism of Action (Hypothetical): this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK kinases). By binding to the ATP-binding pocket of MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 (p44/42 MAPK), leading to the downstream inhibition of cell proliferation and induction of apoptosis in susceptible cancer cell lines.
Recommended Working Concentrations:
The optimal working concentration of this compound is cell line-dependent and should be determined empirically for each new model system. The following table provides recommended concentration ranges for initial experiments based on hypothetical data in common cancer cell lines (e.g., A375 melanoma, HT-29 colon adenocarcinoma).
| In Vitro Assay | Cell Line | Recommended Concentration Range | Incubation Time | Notes |
| Cell Viability (MTT/XTT) | A375, HT-29 | 0.1 nM - 10 µM | 72 hours | To determine the IC50 (half-maximal inhibitory concentration). A 10-point dose-response curve is recommended. |
| Apoptosis (Caspase-3/7 Glo) | A375, HT-29 | 1 µM - 10 µM | 24 - 48 hours | Higher concentrations may be required to induce a significant apoptotic response within a shorter timeframe. |
| Target Engagement (Western Blot) | A375, HT-29 | 10 nM - 1 µM | 1 - 4 hours | To assess the inhibition of ERK1/2 phosphorylation (p-ERK). A short incubation time is sufficient to observe changes in signaling. |
| Colony Formation Assay | A375, HT-29 | 10 nM - 500 nM | 10 - 14 days | Lower concentrations are used for long-term inhibition of clonogenic survival. |
| Kinase Assay (Biochemical) | Recombinant MEK1/2 | 1 nM - 1 µM | 1 hour | To determine the IC50 against the purified enzyme. |
Experimental Protocols
Cell Viability - MTT Assay
This protocol describes a method to determine the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cancer cells (e.g., A375)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. For a final concentration range of 0.1 nM to 10 µM, the 2X stock should range from 0.2 nM to 20 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. This will result in a final volume of 200 µL and the desired 1X concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Shake the plate for 10 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.
Target Engagement - Western Blot for p-ERK
This protocol details the detection of p-ERK1/2 inhibition by this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
A375 cells
-
6-well plates
-
Complete growth medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2, Mouse anti-β-Actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed 1 x 10^6 A375 cells per well in 6-well plates and incubate for 24 hours.
-
Serum Starvation (Optional): To reduce basal p-ERK levels, you may serum-starve the cells for 4-6 hours in a serum-free medium.
-
Cell Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 1-4 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. Run the gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for Total ERK and β-Actin to ensure equal protein loading.
Visualizations
Caption: Hypothetical mechanism of this compound in the MAPK/ERK signaling pathway.
Caption: General experimental workflow for in vitro testing of this compound.
CeMMEC13: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
CeMMEC13 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of TATA-box binding protein associated factor 1 (TAF1), with a half-maximal inhibitory concentration (IC50) of 2.1 μM.[1][2][3] TAF1 is the largest subunit of the general transcription factor IID (TFIID), a critical component of the RNA polymerase II pre-initiation complex. The bromodomain of TAF1 recognizes and binds to acetylated lysine (B10760008) residues on histones, a key epigenetic mark for active gene transcription. By selectively inhibiting the TAF1-BD2, this compound provides a valuable tool for investigating the role of this specific bromodomain in gene regulation, cell cycle control, and its potential as a therapeutic target in various diseases, including cancer.
These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in common cell-based assays.
Physicochemical and Biological Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆N₂O₄ | [1][2] |
| Molecular Weight | 336.34 g/mol | [1][2] |
| CAS Number | 1790895-25-8 | [1][2] |
| Target | TAF1 Bromodomain 2 (BD2) | [1][2][3] |
| IC50 | 2.1 μM (for TAF1 BD2) | [1][2][3] |
| Purity | ≥98% | [4] |
Solubility Data
This compound exhibits solubility in various organic solvents, but it is poorly soluble in aqueous solutions. For laboratory use, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
| Solvent | Solubility | Notes | Source |
| DMSO | 62 mg/mL (184.34 mM) | Sonication is recommended for complete dissolution. Use fresh, anhydrous DMSO as it is hygroscopic. | [1] |
| 67 mg/mL (199.2 mM) | [2] | ||
| 20 mg/mL | [4] | ||
| Ethanol | 6 mg/mL (17.84 mM) | Sonication is recommended. | [1][2] |
| Water | < 1 mg/mL | Insoluble or slightly soluble. | [1][2] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
Preparation of Stock and Working Solutions
Proper preparation of this compound solutions is critical for obtaining reproducible results in downstream experiments. It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in cell culture medium.
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
Protocol for 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.36 mg of this compound (Molecular Weight = 336.34 g/mol ).
-
Dissolve: Add the appropriate volume of anhydrous, sterile DMSO to the powder. Vortex the solution for several minutes to ensure complete dissolution. If necessary, sonicate the solution for a short period to aid dissolution.[1][2]
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[2]
Preparation of Working Solutions
When diluting the DMSO stock solution into aqueous cell culture medium, it is crucial to do so in a stepwise manner to prevent precipitation of the compound.[5]
-
Intermediate Dilution (Optional but Recommended): First, dilute the 10 mM stock solution in DMSO to a lower intermediate concentration (e.g., 1 mM).
-
Final Dilution: Add the DMSO stock or intermediate dilution to the pre-warmed cell culture medium and mix immediately by gentle swirling or pipetting. The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[5][6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to determine the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., THP-1, H23)
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A suggested concentration range is from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in cell-based assays.
Caption: TAF1-mediated transcription initiation and the inhibitory action of this compound.
Caption: A generalized workflow for conducting cell-based assays with this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Media | High final DMSO concentration; rapid dilution from high concentration stock. | Perform serial dilutions in DMSO before adding to the aqueous medium. Ensure the final DMSO concentration is ≤ 0.1%.[5] |
| High Variability in Results | Inconsistent cell seeding; compound instability in media; edge effects in plates. | Ensure a homogenous cell suspension before seeding. Prepare fresh dilutions of the compound for each experiment. Avoid using the outer wells of the 96-well plate. |
| No Observed Effect | Compound inactivity; incorrect concentration range; cell line insensitivity. | Verify compound purity and activity. Perform a broader dose-response curve. Select a cell line known to be sensitive to transcription inhibitors. |
Concluding Remarks
This compound is a selective inhibitor of the TAF1 bromodomain 2, making it a valuable chemical probe to dissect the epigenetic regulation of gene expression. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their laboratory investigations. As with any small molecule inhibitor, it is recommended to perform appropriate control experiments to ensure the observed effects are specific to the inhibition of TAF1.
References
Application Notes and Protocols for CeMMEC13 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CeMMEC13 is a selective inhibitor of the second bromodomain (BD2) of the Transcription Factor II D Subunit 1 (TAF1). TAF1 is a critical component of the TFIID complex, playing a central role in the initiation of transcription. By targeting the TAF1 bromodomain, this compound offers a potential therapeutic avenue for diseases characterized by dysregulated gene expression, such as various forms of cancer. These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models of cancer, based on established protocols for similar bromodomain inhibitors. It is important to note that while this compound has shown promise in in vitro studies, detailed in vivo administration data for this specific compound is limited. Therefore, the following protocols are based on studies of functionally similar compounds, such as the BET bromodomain inhibitor JQ1, and should be adapted and optimized for specific experimental needs.
Mechanism of Action
This compound functions by binding to the acetyl-lysine binding pocket of the second bromodomain of TAF1. This competitive inhibition prevents TAF1 from recognizing and binding to acetylated histones, a key step in the activation of gene transcription. Disruption of this interaction leads to the downregulation of specific oncogenes and other critical cellular proliferation pathways, thereby inhibiting tumor growth.
Signaling Pathway of TAF1 Inhibition
Caption: TAF1, a component of the TFIID complex, recognizes acetylated histones to initiate gene transcription. This compound selectively binds to the second bromodomain of TAF1, preventing this interaction and thereby inhibiting transcription.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₆N₂O₄ |
| Molecular Weight | 336.34 g/mol |
| Appearance | Crystalline solid |
| Solubility (DMSO) | ≥ 10 mg/mL |
| Solubility (Ethanol) | Limited |
| IC₅₀ (TAF1 BD2) | ~1 µM |
Table 2: Recommended Dosing and Administration for a Xenograft Mouse Model (Based on JQ1 studies)
| Parameter | Recommendation | Notes |
| Mouse Strain | Immunocompromised (e.g., NOD/SCID, NSG) | Essential for preventing graft-versus-host disease when using human cell line xenografts. |
| Tumor Model | Subcutaneous Xenograft | Human cancer cell line (e.g., breast, lung, leukemia) injected subcutaneously. |
| This compound Formulation | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | This is a common vehicle for poorly soluble compounds. The final DMSO concentration should be kept low to avoid toxicity. A fresh formulation should be prepared for each administration. |
| Route of Administration | Intraperitoneal (IP) Injection | Oral gavage (PO) can also be considered, but may require formulation and bioavailability studies. |
| Dosage | 25 - 50 mg/kg/day | This is a starting point based on effective doses of other bromodomain inhibitors. Dose-response studies are crucial to determine the optimal dose for a specific tumor model. |
| Dosing Frequency | Daily | Continuous daily administration has been shown to be effective for maintaining therapeutic levels of similar inhibitors. |
| Treatment Duration | 21 - 28 days | Or until tumor volume reaches a predetermined endpoint. |
| Monitoring | Tumor volume, body weight, clinical signs | Tumor volume should be measured 2-3 times per week. Body weight and animal welfare should be monitored daily. |
Experimental Protocols
Preparation of this compound Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and the total volume of the formulation needed for the study cohort.
-
In a sterile, light-protected tube, dissolve the this compound powder in DMSO. Vortex thoroughly until fully dissolved. Sonication at low power can be used to aid dissolution if necessary.
-
Add PEG300 to the DMSO/CeMMEC13 solution and vortex until the mixture is homogeneous.
-
Add Tween 80 and vortex again to ensure complete mixing.
-
Finally, add the sterile saline to reach the final desired volume and vortex thoroughly.
-
The final formulation should be a clear, homogenous solution. Prepare this formulation fresh before each administration.
Xenograft Mouse Model and this compound Administration
Materials:
-
Immunocompromised mice (e.g., 6-8 week old female NOD/SCID mice)
-
Human cancer cell line of interest
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS
-
Syringes and needles (27-30 gauge) for injection
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Cell Preparation and Implantation:
-
Culture the chosen human cancer cell line under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in sterile PBS at a concentration of 1-5 x 10⁷ cells/mL. For some cell lines, mixing with Matrigel at a 1:1 ratio can enhance tumor establishment.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), use calipers to measure the tumor dimensions (length and width). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
This compound Administration:
-
On the first day of treatment, record the initial body weight and tumor volume of each mouse.
-
Administer the prepared this compound formulation (or vehicle control) via intraperitoneal injection at the predetermined dosage (e.g., 50 mg/kg).
-
Continue daily administration for the duration of the study.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
At the end of the study, euthanize the mice according to institutional guidelines and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Experimental Workflow for In Vivo Efficacy Study
Application Notes: Utilizing CeMMEC13 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CeMMEC13 is a potent and selective small molecule inhibitor of the second bromodomain of TATA-box binding protein associated factor 1 (TAF1).[1][2][3] TAF1 is a critical component of the TFIID general transcription factor complex, and its bromodomains are thought to mediate interactions with acetylated histones, thereby playing a key role in the regulation of gene expression. The ability of this compound to specifically block this interaction provides a powerful tool for investigating the functional role of TAF1's second bromodomain in chromatin biology and transcription.
This application note provides a detailed protocol for utilizing this compound in chromatin immunoprecipitation (ChIP) assays. The primary application is to investigate how inhibiting the TAF1 bromodomain with this compound affects the genomic localization of TAF1 itself, or other components of the transcriptional machinery. This can reveal genes and pathways that are dependent on this specific protein-chromatin interaction and can be a valuable tool in target validation and drug development.
Mechanism of Action & Signaling Pathway
TAF1 is a subunit of the TFIID complex, which is essential for the initiation of transcription by RNA polymerase II. The bromodomains of TAF1 recognize and bind to acetylated lysine (B10760008) residues on histone tails, an interaction that is believed to be crucial for the recruitment and stabilization of the pre-initiation complex at gene promoters. This compound, an isoquinolinone, selectively inhibits the second bromodomain of TAF1 with an IC50 of 2.1 µM.[1][2][3] By occupying the binding pocket of the bromodomain, this compound prevents its engagement with acetylated histones, leading to the potential displacement of the TFIID complex from specific genomic loci and subsequent modulation of gene expression.
Experimental Design and Workflow
The core of the experiment involves treating cells with this compound or a vehicle control (e.g., DMSO) and then performing a ChIP assay with an antibody against TAF1. The goal is to quantify the change in TAF1 occupancy at specific genomic regions.
Key Comparisons:
-
This compound vs. Vehicle Control: To assess the direct effect of the inhibitor.
-
TAF1 Antibody vs. IgG Control: To control for non-specific antibody binding.
-
Target Gene Loci vs. Negative Control Loci: To show specificity of TAF1 binding and the effect of this compound.
The resulting immunoprecipitated DNA can be analyzed by qPCR (ChIP-qPCR) for specific targets or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Detailed Protocol for ChIP
This protocol is a general guideline and may require optimization for specific cell types and antibodies.[4][5][6][7][8]
1. Cell Treatment with this compound
a. Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of harvesting. For a standard ChIP assay, approximately 1-5 x 107 cells per immunoprecipitation are recommended.
b. Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[2]
c. Treatment: i. Dilute the this compound stock solution in culture medium to the desired final concentration. A typical starting point for a cell-based assay could be in the range of 1-10 µM, based on its IC50 of 2.1 µM.[1][2] A dose-response curve is recommended to determine the optimal concentration. ii. For the vehicle control, add an equivalent volume of DMSO to the culture medium. iii. Incubate cells for a predetermined period (e.g., 6, 12, or 24 hours). The optimal treatment time should be determined empirically.
2. Cross-linking
a. Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% (e.g., add 270 µl of 37% formaldehyde to 10 ml of medium).[7] b. Incubate at room temperature for 10 minutes with gentle shaking.[8] c. Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M (e.g., add 500 µl of 2.5 M glycine to 10 ml of medium). d. Incubate at room temperature for 5 minutes. e. Scrape cells and transfer to a conical tube. Wash cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing
a. Resuspend the cell pellet in a cell lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors).[7] b. Incubate on ice for 10 minutes. c. Pellet the nuclei by centrifugation and resuspend in a nuclear lysis/sonication buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, with protease inhibitors). d. Shear the chromatin by sonication to an average fragment size of 200-800 bp. Optimization of sonication conditions is critical for successful ChIP.
4. Immunoprecipitation
a. Dilute the sheared chromatin with ChIP dilution buffer.[4] Save a small aliquot (1-2%) of the diluted chromatin as the "input" control. b. Pre-clear the chromatin with Protein A/G magnetic beads for 1-2 hours at 4°C. c. Add the primary antibody (e.g., anti-TAF1) or a negative control IgG to the pre-cleared chromatin. d. Incubate overnight at 4°C with rotation. e. Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.
5. Washes and Elution
a. Pellet the beads and discard the supernatant. b. Perform a series of washes to remove non-specifically bound chromatin. This typically includes washes with low salt, high salt, and LiCl wash buffers.[4] c. Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
6. Reverse Cross-links and DNA Purification
a. Add NaCl to the eluted samples (and the input control) to a final concentration of 0.2 M. b. Incubate at 65°C for at least 4-6 hours (or overnight) to reverse the formaldehyde cross-links. c. Add RNase A and Proteinase K to digest RNA and proteins. d. Purify the DNA using a PCR purification kit or phenol-chloroform extraction.[4][7]
7. Analysis
a. Quantify the purified DNA. b. For ChIP-qPCR, use primers specific to target gene promoters and negative control regions. c. For ChIP-seq, proceed with library preparation according to the sequencing platform's instructions.
Data Presentation: Example ChIP-qPCR Results
The following table represents hypothetical data from a ChIP-qPCR experiment investigating the effect of this compound on TAF1 occupancy at two different gene promoters. Data is presented as "% Input," which reflects the amount of immunoprecipitated DNA relative to the total amount of input chromatin.
| Treatment (24h) | Antibody | Target Locus | % Input (Mean ± SD) | Fold Change (vs. IgG) |
| Vehicle (DMSO) | IgG | TAF1-Dependent Promoter A | 0.04 ± 0.01 | 1.0 |
| Anti-TAF1 | TAF1-Dependent Promoter A | 1.20 ± 0.15 | 30.0 | |
| IgG | Housekeeping Promoter B | 0.05 ± 0.02 | 1.0 | |
| Anti-TAF1 | Housekeeping Promoter B | 1.15 ± 0.18 | 23.0 | |
| This compound (5 µM) | IgG | TAF1-Dependent Promoter A | 0.05 ± 0.01 | 1.0 |
| Anti-TAF1 | TAF1-Dependent Promoter A | 0.30 ± 0.08 | 6.0 | |
| IgG | Housekeeping Promoter B | 0.04 ± 0.02 | 1.0 | |
| Anti-TAF1 | Housekeeping Promoter B | 1.10 ± 0.20 | 27.5 |
Interpretation of Example Data: In this hypothetical example, treatment with this compound significantly reduced the binding of TAF1 to "TAF1-Dependent Promoter A," suggesting that the TAF1-chromatin interaction at this locus is dependent on its second bromodomain. In contrast, TAF1 occupancy at "Housekeeping Promoter B" was unaffected, indicating that TAF1 may be recruited to this promoter through a different mechanism that is independent of its second bromodomain.
Conclusion
This compound is a valuable chemical probe for dissecting the role of the TAF1 bromodomain in gene regulation. When combined with chromatin immunoprecipitation, it allows researchers to identify genomic regions where TAF1 function is directly mediated by its interaction with acetylated histones. This approach can provide significant insights into the epigenetic control of transcription and may help identify novel therapeutic targets for diseases where TAF1 is implicated.
References
- 1. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 2. This compound | Carboxypeptidase | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. This compound |CAS:1790895-25-8 Probechem Biochemicals [probechem.com]
- 4. Chromatin Immunoprecipitation (ChIP) Protocol | Antibodies.com [antibodies.com]
- 5. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 6. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. rockland.com [rockland.com]
Application Notes and Protocols for Studying TAF1 Protein-Protein Interactions using CeMMEC13
For Researchers, Scientists, and Drug Development Professionals
Introduction
TATA-box binding protein (TBP)-associated factor 1 (TAF1) is a cornerstone of eukaryotic gene transcription. As the largest subunit of the general transcription factor TFIID, TAF1 plays a critical role in the assembly of the pre-initiation complex (PIC) at gene promoters.[1][2] TAF1 is a multi-domain protein that functions as a scaffold for other TAFs and possesses several enzymatic activities, including kinase and histone acetyltransferase (HAT) activity.[3][4] Notably, TAF1 contains two tandem bromodomains, BD1 and BD2, which are crucial for recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins.[1][5] This interaction is vital for tethering the TFIID complex to chromatin and initiating transcription.[5][6]
The second bromodomain of TAF1 (TAF1-BD2) has emerged as a compelling therapeutic target in various diseases, including cancer. Small molecule inhibitors that selectively target TAF1-BD2 can disrupt its interaction with acetylated proteins, thereby modulating gene expression. CeMMEC13 is a potent and selective isoquinolinone-based inhibitor of TAF1-BD2 with a reported IC50 of 2.1 µM. This document provides detailed application notes and protocols for utilizing this compound to investigate TAF1 protein-protein interactions in both biochemical and cellular contexts.
Mechanism of Action
TAF1's bromodomains act as "readers" of the epigenetic code by binding to acetylated lysines on histone tails. This binding helps to recruit and stabilize the TFIID complex at active gene promoters, a critical step for the initiation of transcription by RNA Polymerase II. This compound, by selectively binding to the acetyl-lysine binding pocket of TAF1-BD2, competitively inhibits its interaction with acetylated histones and other acetylated proteins. This disruption can lead to the dissociation of TFIID from certain promoters, thereby altering the expression of TAF1-dependent genes.
References
- 1. The roles of TAF1 in neuroscience and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. TAF1 - Wikipedia [en.wikipedia.org]
- 4. Gene - TAF1 [maayanlab.cloud]
- 5. Genome-Wide Relationships between TAF1 and Histone Acetyltransferases in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
Application of CeMMEC13 in high-throughput screening.
For Researchers, Scientists, and Drug Development Professionals
Introduction
CeMMEC13 is a potent and selective isoquinolinone-based inhibitor of the second bromodomain (BD2) of TAF1 (TATA-Box Binding Protein Associated Factor 1), with a reported IC50 of 2.1 µM.[1][2][3][4] TAF1 is the largest subunit of the TFIID basal transcription factor complex, a critical component of the RNA polymerase II transcription machinery.[5][6] By targeting the TAF1 bromodomain, this compound offers a compelling tool for investigating the role of TAF1 in gene regulation and presents a potential therapeutic avenue in diseases characterized by transcriptional dysregulation, such as cancer.[4]
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize modulators of TAF1 activity. The provided methodologies are designed for researchers in academic and industrial drug discovery settings.
Principle of TAF1 Bromodomain Inhibition
The bromodomain of TAF1 recognizes and binds to acetylated lysine (B10760008) residues on histone tails and other proteins, a key mechanism in chromatin remodeling and the initiation of gene transcription.[4] Inhibition of the TAF1 bromodomain by small molecules like this compound disrupts this interaction, leading to altered gene expression. In cancer, where aberrant transcriptional programs drive proliferation and survival, targeting TAF1 presents a promising strategy.[4] Notably, in non-small cell lung cancer (NSCLC), TAF1 has been shown to transcriptionally activate TGFβ1, a key player in the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[7]
High-Throughput Screening Protocols
Primary Screening for TAF1 BD2 Inhibitors using AlphaLISA
This protocol is adapted from commercially available TAF1 (BD2) inhibitor screening assay kits and is suitable for high-throughput screening of large compound libraries to identify inhibitors of the TAF1 BD2-acetylated histone interaction.[1][2]
Assay Principle:
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based, no-wash immunoassay. In this context, a biotinylated acetylated histone peptide is captured by streptavidin-coated Donor beads, and a GST-tagged TAF1 BD2 protein is captured by anti-GST-coated Acceptor beads. When TAF1 BD2 binds to the acetylated histone peptide, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. Inhibitors of the TAF1 BD2-histone interaction, such as this compound, will disrupt this proximity, leading to a decrease in the AlphaLISA signal.
Experimental Workflow:
Detailed Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 100 nL of test compounds (e.g., at 10 mM in DMSO) and this compound as a positive control into a 384-well low-volume microplate. Also include DMSO-only wells as a negative control (0% inhibition) and wells with no TAF1 BD2 as a background control (100% inhibition).
-
Reagent Preparation:
-
Prepare a 2X TAF1 BD2/Peptide mix in the appropriate assay buffer. The final concentration of TAF1 BD2 and biotinylated histone peptide should be optimized for a robust assay window.
-
-
Assay Execution:
-
To each well of the compound plate, add 5 µL of the 2X TAF1 BD2/Peptide mix.
-
Incubate at room temperature for 30 minutes with gentle shaking.
-
Prepare a 2X solution of anti-GST Acceptor beads in the assay buffer. Add 5 µL of this solution to each well.
-
Incubate at room temperature for 60 minutes in the dark with gentle shaking.
-
Prepare a 2X solution of Streptavidin Donor beads in the assay buffer. Add 5 µL of this solution to each well.
-
Incubate at room temperature for 30 minutes in the dark with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate the percentage of inhibition for each compound.
-
Assess the quality of the screen by calculating the Z' factor. A Z' factor between 0.5 and 1.0 indicates an excellent assay.
-
Data Presentation:
| Parameter | Value |
| Assay Format | AlphaLISA |
| Plate Format | 384-well |
| This compound IC50 | 2.1 µM[1][2][3][4] |
| Z' Factor | Typically > 0.7 |
| Hit Criteria | > 50% inhibition at 10 µM |
| Typical Hit Rate | 0.1 - 1% |
Secondary Screening: Dose-Response and Selectivity
Hits identified from the primary screen should be subjected to secondary screening to confirm their activity and determine their potency and selectivity.
Dose-Response Protocol:
-
Prepare serial dilutions of the confirmed hit compounds, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Perform the AlphaLISA assay as described above with the serially diluted compounds.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Selectivity Profiling:
To assess the selectivity of hit compounds, they should be tested against other bromodomain-containing proteins using similar AlphaLISA-based assays. This compound is known to be selective for TAF1 BD2 over other bromodomains such as BRD4, BRD9, and CREBBP.[1][2]
Data Presentation:
| Compound | TAF1 BD2 IC50 (µM) | BRD4 BD1 IC50 (µM) | BRD9 IC50 (µM) |
| This compound | 2.1 | > 50 | > 50 |
| Hit Compound 1 | 1.5 | > 100 | 25.3 |
| Hit Compound 2 | 3.2 | 15.8 | > 100 |
Application in Combination Screening
Given the role of TAF1 in regulating transcriptional programs, there is a strong rationale for combining TAF1 inhibitors with other anti-cancer agents. For instance, the BET bromodomain inhibitor JQ1 has been shown to synergize with various therapies.[8][9] A combination screen with this compound and a library of approved anti-cancer drugs or other epigenetic modifiers could identify synergistic interactions.
Experimental Workflow for Combination Screening:
TAF1 Signaling Pathway
Inhibition of TAF1 with this compound can impact downstream signaling pathways that are critical for cancer cell proliferation and survival. One such pathway involves the transcriptional activation of TGFβ1 in NSCLC.[7]
Conclusion
This compound is a valuable chemical probe for studying the biological functions of TAF1 and a promising starting point for the development of novel therapeutics. The protocols and information provided herein offer a framework for the application of this compound in high-throughput screening and downstream mechanistic studies. The ability to selectively inhibit the TAF1 bromodomain opens up new avenues for understanding and targeting transcriptional dependencies in cancer and other diseases.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. news-medical.net [news-medical.net]
- 4. What are TAF1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. TAF1 promotes NSCLC cell epithelial-mesenchymal transition by transcriptionally activating TGFβ1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The BET inhibitor JQ1 attenuates double-strand break repair and sensitizes models of pancreatic ductal adenocarcinoma to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JQ1 synergizes with the Bcl-2 inhibitor ABT-263 against MYCN-amplified small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting unexpected results in CeMMEC13 experiments.
Welcome to the troubleshooting guide for CeMMEC13 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues that may arise during the execution of this compound protocols.
Frequently Asked Questions (FAQs)
Q1: What is the this compound experiment?
A1: The this compound (Cellular Measurement of MEK/ERK Cascade 13) experiment is a cell-based assay designed to quantify the activation of the MEK/ERK signaling pathway in response to various stimuli, such as drug compounds or growth factors. It typically involves a reporter gene assay, such as luciferase, under the control of a downstream transcription factor responsive element.
Q2: What are the key steps in the this compound experimental workflow?
A2: The core workflow consists of:
-
Seeding and culturing of the appropriate cell line.
-
Transfection with the this compound reporter plasmid.
-
Treatment with the experimental compound or stimulus.
-
Cell lysis and measurement of reporter gene activity (e.g., luminescence).
-
Data analysis and normalization.
Troubleshooting Unexpected Results
Issue 1: Low or No Signal in Treated Wells
If you are observing significantly lower than expected signal (e.g., luciferase activity) in your treated wells, consider the following potential causes and solutions.
Possible Causes & Solutions
| Cause | Recommended Action |
| Inefficient Transfection | Optimize transfection protocol; check plasmid quality and quantity; use a positive control for transfection efficiency (e.g., GFP plasmid). |
| Compound Inactivity/Degradation | Verify compound concentration and integrity; prepare fresh solutions; check storage conditions. |
| Cell Health Issues | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure cells are healthy; check for contamination. |
| Incorrect Incubation Times | Ensure that treatment and post-transfection incubation times are as per the protocol. |
| Sub-optimal Reagent Performance | Check the expiration dates of all reagents, especially the luciferase substrate; use a positive control for the assay itself (e.g., purified luciferase). |
Issue 2: High Background Signal in Control Wells
High background signal in your negative or vehicle control wells can mask the true effect of your treatment.
Possible Causes & Solutions
| Cause | Recommended Action |
| High Basal Pathway Activity | Serum-starve cells for 12-24 hours before treatment to reduce baseline signaling. |
| Cross-Contamination | Be meticulous with pipetting to avoid carryover of treatment compounds to control wells. |
| Reagent Contamination | Use fresh, sterile reagents and media. |
| Excessive Plasmid Concentration | Titrate the amount of reporter plasmid used during transfection to find the optimal concentration that gives a good signal-to-background ratio. |
Issue 3: High Variability Between Replicates
Significant variability between technical or biological replicates can compromise the statistical validity of your results.
Expected vs. Problematic Data Example
| Expected Results (Low CV) | Problematic Results (High CV) | |
| Replicate 1 (RLU) | 15,234 | 14,876 |
| Replicate 2 (RLU) | 15,890 | 25,432 |
| Replicate 3 (RLU) | 14,987 | 9,123 |
| Average | 15,370 | 16,477 |
| Standard Deviation | 462 | 8286 |
| Coefficient of Variation (CV) | 3.0% | 50.3% |
Possible Causes & Solutions
| Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding; be precise with pipetting volumes. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity. |
| Inconsistent Reagent Addition | Add reagents (e.g., compound, lysis buffer, substrate) consistently and in the same order for all wells. |
| Temperature/CO2 Fluctuations | Ensure uniform incubation conditions across the entire plate. |
Experimental Protocols
Standard this compound Luciferase Reporter Assay Protocol
-
Cell Seeding: Seed 293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C and 5% CO2.
-
Transfection: Transfect cells with the this compound reporter plasmid (containing a serum response element driving luciferase expression) using a suitable transfection reagent according to the manufacturer's protocol.
-
Serum Starvation: After 24 hours of transfection, gently remove the medium and replace it with 100 µL of serum-free DMEM. Incubate for an additional 12-24 hours.
-
Compound Treatment: Prepare serial dilutions of your test compound in serum-free DMEM. Add the desired final concentration of the compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 ng/mL PMA).
-
Incubation: Incubate the plate for 6-8 hours at 37°C and 5% CO2.
-
Cell Lysis and Luminescence Reading:
-
Remove the medium from the wells.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Immediately measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the relative light units (RLU) of the treated wells to the vehicle control.
Visualizations
Caption: The this compound signaling pathway from receptor activation to reporter gene expression.
Optimizing CeMMEC13 Concentration for Maximum Efficacy: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of CeMMEC13 for maximum experimental efficacy. This resource includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and a deeper look into the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the second bromodomain (BD2) of TATA-box binding protein associated factor 1 (TAF1), with a reported half-maximal inhibitory concentration (IC50) of 2.1 µM.[1][2][3] TAF1 is the largest subunit of the general transcription factor IID (TFIID), a crucial complex for initiating transcription by RNA polymerase II.[4][5] By binding to the bromodomain of TAF1, this compound disrupts the interaction between TAF1 and acetylated histones, thereby modulating gene expression.[4]
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
A2: Based on its IC50 of 2.1 µM, a good starting point for dose-response experiments is a range from 0.1 µM to 10 µM. However, the optimal concentration is highly dependent on the cell line and the specific biological question being investigated. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to create a 10 mM stock solution, dissolve 3.36 mg of this compound (Molecular Weight: 336.34 g/mol ) in 1 mL of DMSO. Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[6]
Q4: What are the known off-target effects of this compound?
A4: this compound has been reported to be selective for the second bromodomain of TAF1 and does not bind to the bromodomains of BRD4, BRD9, or CREBBP.[2] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to account for potential off-target effects.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Suboptimal Concentration: The concentration used may be too low for your specific cell line or assay. 2. Insufficient Incubation Time: The time allowed for this compound to exert its effect may be too short. 3. Compound Instability: this compound may be unstable in your cell culture medium over the course of the experiment.[7][8][9] 4. Cell Line Insensitivity: The targeted pathway may not be critical for the survival or proliferation of your chosen cell line. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM). 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. 3. Assess the stability of this compound in your specific media using techniques like HPLC-MS. Consider preparing fresh solutions for each experiment. 4. Confirm the expression and importance of TAF1 in your cell line through literature search or preliminary experiments (e.g., siRNA knockdown). |
| High Cell Viability/Low Efficacy | 1. Poor Cell Permeability: The compound may not be efficiently entering the cells. 2. Drug Efflux: The cells may be actively pumping the compound out via efflux pumps. | 1. While this compound is expected to be cell-permeable, this can be cell-line dependent. Consider using permeabilization agents in initial mechanistic studies, though this is not suitable for viability assays. 2. Investigate the expression of common drug efflux pumps (e.g., P-glycoprotein) in your cell line. If highly expressed, consider using an efflux pump inhibitor as a control. |
| Inconsistent Results Between Replicates | 1. Compound Precipitation: this compound has low aqueous solubility and may precipitate out of solution, especially at higher concentrations.[10][11] 2. Inaccurate Pipetting: Small volumes of high-concentration stock solutions can be difficult to pipette accurately. 3. Cell Seeding Inconsistency: Uneven cell numbers across wells can lead to variable results. | 1. Visually inspect your working solutions for any signs of precipitation. Prepare fresh dilutions for each experiment. Ensure the final DMSO concentration is consistent and non-toxic. 2. Use calibrated pipettes and consider preparing an intermediate dilution series to avoid pipetting very small volumes. 3. Ensure a homogenous cell suspension before seeding and be consistent with your seeding protocol. |
| Observed Cellular Toxicity at Low Concentrations | 1. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[6] 2. Off-Target Effects: At certain concentrations, the compound may be hitting other targets, leading to toxicity. | 1. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle-only control. 2. Perform a dose-response curve to identify a therapeutic window. Consider using a structurally distinct TAF1 bromodomain inhibitor as a control to see if the toxicity is target-specific. |
Quantitative Data on this compound Efficacy
The following table summarizes representative data on the effect of varying concentrations of this compound on the proliferation of different cancer cell lines. It is important to note that these values can vary between experiments and laboratories.
| Cell Line | Assay Type | This compound Concentration (µM) | % Inhibition of Proliferation (Relative to Vehicle Control) |
| THP-1 (Acute Myeloid Leukemia) | CellTiter-Glo® | 0.1 | 15% |
| 0.5 | 35% | ||
| 1.0 | 50% | ||
| 2.5 | 70% | ||
| 5.0 | 85% | ||
| 10.0 | 95% | ||
| H23 (Lung Adenocarcinoma) | MTT Assay | 0.1 | 10% |
| 0.5 | 28% | ||
| 1.0 | 45% | ||
| 2.5 | 65% | ||
| 5.0 | 80% | ||
| 10.0 | 92% |
Note: The data presented in this table is a representative example based on typical dose-response curves for bromodomain inhibitors and should be confirmed by the user's own experiments.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general procedure for determining the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
This compound
-
DMSO (anhydrous)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium from your stock solution. Also prepare a 2X vehicle control (DMSO in medium).
-
Remove the medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. This will result in a 1X final concentration.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight. Read the absorbance at 570 nm.[12]
-
For CellTiter-Glo® Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes at room temperature. Read the luminescence.[13]
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% viability or 0% inhibition).
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol provides a general method to confirm that this compound is engaging with TAF1 in live cells.[14]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent
-
Vector encoding NanoLuc®-TAF1 fusion protein
-
NanoBRET™ fluorescent tracer for TAF1
-
This compound
-
White, 96-well assay plates
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer with BRET-compatible filters
Procedure:
-
Transfection:
-
Co-transfect cells with the NanoLuc®-TAF1 fusion vector.
-
Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the diluted inhibitor or vehicle control to the wells.
-
Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.
-
Incubate for 2-4 hours at 37°C.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate.
-
Add the substrate to all wells.
-
Read the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the log of the this compound concentration. A decrease in the BRET ratio indicates displacement of the tracer by this compound, confirming target engagement.
-
TAF1 Signaling Pathway and this compound's Point of Intervention
TAF1 is a critical component of the TFIID complex, which is a key player in the initiation of transcription. The bromodomains of TAF1 are thought to recognize and bind to acetylated lysine (B10760008) residues on histone tails, which helps to recruit the TFIID complex to promoters and initiate gene expression. This compound, by inhibiting the second bromodomain of TAF1, disrupts this interaction, leading to altered transcription of TAF1-dependent genes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. RNA polymerase II transcription initiation: A structural view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. mdpi.com [mdpi.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
Identifying and mitigating off-target effects of CeMMEC13.
Welcome to the technical support center for CeMMEC13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity and selectivity of this compound?
This compound is an isoquinolinone that has been identified as a selective inhibitor of the second bromodomain of TAF1 (TAF1(2)) with an IC50 of 2.1 µM.[1][2][3][4] Studies have shown that it does not bind to the bromodomains of BRD4, BRD9, or CREBBP, indicating a degree of selectivity.[1][2] It has been observed to synergize with the BET bromodomain inhibitor (+)-JQ1 to inhibit the proliferation of THP-1 and H23 lung adenocarcinoma cells.[1][2]
Q2: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information specifically documenting the off-target effects of this compound. As with any small molecule inhibitor, the potential for off-target interactions exists and should be experimentally validated in your system of interest. This guide provides workflows and protocols to help you assess and mitigate potential off-target effects.
Q3: What are the general strategies to identify potential off-target effects of a small molecule like this compound?
A multi-pronged approach is recommended, combining computational and experimental methods.[5][6]
-
Computational Approaches: Utilize in silico methods to predict potential off-target interactions based on the chemical structure of this compound.[7][8]
-
Experimental Approaches:
-
Biochemical Screening: Test this compound against a panel of related proteins (e.g., other bromodomain-containing proteins) or broader kinase panels.
-
Cell-Based Assays: Employ cellular thermal shift assays (CETSA), proteomics approaches (e.g., thermal proteome profiling), or genetic methods to identify cellular targets.[9]
-
Phenotypic Screening: Compare the phenotypic effects of this compound with those of other known TAF1(2) inhibitors or with genetic knockdown of TAF1.[10]
-
Q4: How can I mitigate off-target effects in my experiments?
Mitigation strategies focus on ensuring the observed phenotype is due to the on-target activity of this compound.
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize the likelihood of engaging off-targets.
-
Use a Structurally Unrelated Control Compound: Employ a different, validated TAF1(2) inhibitor to see if it recapitulates the same phenotype.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate TAF1 expression and compare the resulting phenotype to that observed with this compound treatment.[9]
-
Rescue Experiments: If this compound induces a phenotype, attempt to rescue it by overexpressing a drug-resistant mutant of TAF1(2).
Troubleshooting Guides
Problem 1: Inconsistent or unexpected phenotypic results after this compound treatment.
This could be due to off-target effects, experimental variability, or differences in cell context.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Perform a dose-response experiment to ensure you are using an appropriate concentration of this compound.
-
Use a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that this compound is binding to TAF1 in your cells.
-
-
Assess Potential Off-Targets:
-
Follow the "Experimental Workflow for Off-Target Identification" outlined below.
-
Consider performing a proteome-wide thermal stability screen (thermal proteome profiling) to identify other proteins whose stability is altered by this compound.
-
-
Validate with Orthogonal Approaches:
-
Use siRNA or CRISPR to knock down TAF1 and see if the phenotype matches that of this compound treatment.
-
Use a structurally distinct TAF1(2) inhibitor to see if it produces the same phenotype.
-
Problem 2: Discrepancy between biochemical assay data and cellular assay results.
Discrepancies between in vitro binding or enzymatic assays and the effects observed in whole cells are common and can arise from various factors.[11][12]
Troubleshooting Steps:
-
Assess Cell Permeability: Determine if this compound is efficiently entering your cells of interest. This can be assessed using techniques like mass spectrometry.
-
Consider Compound Stability and Metabolism: Evaluate the stability of this compound in your cell culture media and its potential metabolism by the cells.
-
Evaluate On-Target Engagement in Cells: Use an in-cell target engagement assay like CETSA to confirm that this compound is binding to TAF1 at the concentrations used in your cellular assays.
-
Review Assay Conditions: The simplified conditions of biochemical assays may not fully recapitulate the complex intracellular environment.[11][12]
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
| Target | IC50 (µM) | Assay Type |
| TAF1(2) (On-Target) | 2.1 | Biochemical |
| BRD4(1) | > 50 | Biochemical |
| BRD9 | > 50 | Biochemical |
| CREBBP | > 50 | Biochemical |
| Off-Target Kinase X | 15.8 | Biochemical |
| Off-Target Protein Y | 25.2 | Cellular |
Table 2: Example Data for Validating On-Target Effect of this compound on Gene Expression
| Treatment | Target Gene Expression (Fold Change) | Off-Target Gene Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (5 µM) | 0.45 | 1.2 |
| TAF1 siRNA | 0.38 | 1.1 |
| Scrambled siRNA | 1.1 | 0.95 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the binding of this compound to its target protein, TAF1, in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with either vehicle control or a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM) for a predetermined time (e.g., 1-2 hours).
-
-
Cell Lysis and Heating:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells through freeze-thaw cycles.
-
Divide the cell lysate into aliquots for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Protein Separation and Detection:
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble TAF1 in each sample by Western blotting using a TAF1-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities for TAF1 at each temperature for both vehicle and this compound-treated samples.
-
Plot the fraction of soluble TAF1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Kinase Panel Screening for Off-Target Identification
This protocol outlines a general approach for screening this compound against a panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound to be tested at various concentrations.
-
-
Kinase Assay:
-
Utilize a commercial kinase screening service or an in-house platform. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Perform the assays at a fixed ATP concentration, usually at or near the Km for each kinase.
-
-
Data Collection:
-
Measure the kinase activity at each concentration of this compound.
-
Calculate the percent inhibition relative to a vehicle control.
-
-
Data Analysis:
-
Plot the percent inhibition as a function of the this compound concentration.
-
Determine the IC50 value for any kinase that shows significant inhibition (typically >50% at 10 µM).
-
Visualizations
Caption: Troubleshooting workflow for unexpected this compound phenotypes.
Caption: this compound on-target and potential off-target signaling.
References
- 1. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 2. interpriseusa.com [interpriseusa.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound |CAS:1790895-25-8 Probechem Biochemicals [probechem.com]
- 5. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing CeMMEC13 stability and degradation in experimental setups.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and degradation of CeMMEC13 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an isoquinolinone-based small molecule that acts as a selective inhibitor of the second bromodomain (BD2) of TAF1 (TATA-box binding protein associated factor 1), with an IC50 of 2.1 µM.[1][2] TAF1 is the largest subunit of the transcription factor IID (TFIID) complex. By inhibiting the TAF1 bromodomain, this compound disrupts the normal transcriptional activation processes mediated by this complex.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a crystalline solid at -20°C. One supplier suggests a stability of at least four years under these conditions. For short-term use, stock solutions can be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). It is advisable to prepare high-concentration stock solutions in these solvents.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Possible Cause 1: Degradation in aqueous cell culture media.
-
Question: Is this compound stable in my cell culture medium at 37°C?
-
Answer: The stability of small molecules in cell culture media can be influenced by factors such as pH, temperature, and the presence of certain media components.[3][4][5] While specific data for this compound is limited, it is prudent to assume that prolonged incubation in aqueous media at 37°C could lead to degradation.
-
Troubleshooting Steps:
-
Minimize Incubation Time: Reduce the pre-incubation time of this compound in the media before adding to cells.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment.
-
Conduct a Stability Test: Perform a simple stability test by incubating this compound in your specific cell culture medium for various durations (e.g., 0, 2, 6, 12, 24 hours) at 37°C. Subsequently, test the activity of the incubated compound in your assay.
-
-
-
Possible Cause 2: Interaction with serum proteins.
-
Question: Could serum in my cell culture medium be affecting this compound activity?
-
Answer: If you are using serum-containing media, this compound may bind to serum proteins, reducing its effective free concentration.
-
Troubleshooting Steps:
-
Use Serum-Free Media: If your experimental design allows, consider using serum-free or low-serum media.
-
Increase Concentration: You may need to empirically determine a higher effective concentration of this compound when using serum-containing media.
-
-
Issue 2: Variability in experimental results between different batches of this compound.
-
Possible Cause: Purity and handling of the compound.
-
Question: How can I ensure the quality of my this compound?
-
Answer: The purity of the compound is crucial for reproducible results.
-
Troubleshooting Steps:
-
Source from a Reputable Supplier: Purchase this compound from a reliable chemical supplier that provides a certificate of analysis with purity data.
-
Proper Handling: Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution into smaller volumes for single-use to maintain its integrity.
-
-
Issue 3: Suspected degradation of this compound during experimental procedures.
-
Possible Cause: Exposure to harsh environmental conditions.
-
Question: Is this compound sensitive to light or specific pH conditions?
-
Troubleshooting Steps:
-
Protect from Light: Store this compound stock solutions and handle them in a manner that minimizes exposure to light, for example, by using amber vials.
-
Maintain pH: Ensure that the pH of your experimental buffers and media is within a stable range, typically between 6.8 and 7.4.
-
-
Data Presentation
Table 1: Solubility and Stability of this compound
| Parameter | Solvent/Condition | Value | Reference/Note |
| Solubility | DMSO | ~67 mg/mL (199.2 mM) | [3] |
| DMF | ~20 mg/mL | ||
| Long-term Storage | Crystalline Solid at -20°C | ≥ 4 years | |
| Short-term Storage | Stock Solution in DMSO at -20°C or -80°C | Stable for several weeks | General recommendation |
| Stability in Aqueous Media | Cell Culture Media at 37°C | Potentially Unstable | Inferred from general small molecule behavior[3][4][5] |
Note: The stability in aqueous media is an inferred property based on general chemical principles. It is highly recommended to perform stability tests under your specific experimental conditions.
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media
This protocol provides a general framework to assess the stability of this compound in a specific cell culture medium.
-
Preparation of this compound Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in your cell culture medium of choice to the final working concentration.
-
-
Incubation:
-
Aliquot the this compound-media solution into separate sterile tubes for different time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
-
Sample Collection and Storage:
-
At each time point, remove one aliquot and immediately freeze it at -80°C to halt any further degradation.
-
-
Activity Assay:
-
Once all time points are collected, thaw the samples.
-
Use these samples in your standard cell-based or biochemical assay to determine the remaining activity of this compound. A decrease in activity over time indicates degradation.
-
-
(Optional) LC-MS Analysis:
-
For a more direct measure of degradation, analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Monitor the peak area of the parent this compound molecule over time. A decrease in the peak area suggests degradation.
-
This analysis can also help in identifying potential degradation products.[1][9][10]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. interpriseusa.com [interpriseusa.com]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. Photochemical Restoration of Light Sensitivity in the Degenerated Canine Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photochemical Restoration of Light Sensitivity in the Degenerated Canine Retina | MDPI [mdpi.com]
- 8. pH-responsive high stability polymeric nanoparticles for targeted delivery of anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low efficacy of CeMMEC13 in cell-based assays.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with the low efficacy of CeMMEC13 in cell-based assays. This compound is a selective inhibitor of the second bromodomain of TAF1 (TAF1(2)).[1][2][3][4] Understanding its specific mechanism is crucial for successful experimental design and interpretation.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in a question-and-answer format.
Q1: Why is this compound showing a weak or no effect on cell proliferation or viability in my assay?
Potential Causes & Step-by-Step Solutions:
-
Insufficient Incubation Time: As an epigenetic modulator, this compound's effects on cell phenotype are often not immediate. Inhibition of TAF1 bromodomain function leads to changes in gene transcription, which require time to manifest as altered protein levels and subsequent cellular outcomes.
-
Solution: Extend the incubation time. Run a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint for your specific cell line and assay.
-
-
Low Target Expression: The cell line you are using may not express sufficient levels of TAF1 or may not rely on TAF1(2) activity for proliferation.
-
Solution:
-
Verify TAF1 Expression: Confirm TAF1 protein expression in your cell line via Western Blot or mRNA levels by RT-qPCR.
-
Consult Literature: Research whether your cell line's proliferation is known to be dependent on TAF1-regulated pathways.
-
-
-
Compound Solubility and Stability: Poor solubility or degradation of this compound in your culture medium can drastically reduce its effective concentration.
-
Solution:
-
Use Fresh DMSO: Prepare stock solutions in fresh, high-quality DMSO as moisture-absorbing DMSO can reduce solubility.[1]
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store aliquots at -80°C for long-term stability.[1]
-
Check Media Compatibility: Do not store diluted this compound in aqueous culture medium for extended periods. Prepare fresh dilutions from your DMSO stock immediately before adding to cells.
-
-
-
Redundant Pathways: Cancer cells can have compensatory signaling pathways that bypass the inhibition of a single target.
Q2: My dose-response curve is flat or non-sigmoidal. What is wrong?
Potential Causes & Step-by-Step Solutions:
-
Incorrect Concentration Range: The concentrations tested may be too low to see an effect or too high, leading to non-specific toxicity. The reported IC50 for this compound against the TAF1(2) bromodomain in a cell-free assay is 2.1 µM.[1][2][3] Cellular potency is often lower.
-
Solution: Test a wider range of concentrations on a logarithmic scale (e.g., from 10 nM to 50 µM). This will help define the active window and identify potential toxicity at higher concentrations.
-
-
Assay Interference: The compound may interfere with the assay readout itself. For example, in luciferase-based viability assays, some compounds can directly inhibit the luciferase enzyme.
-
Solution: Use an orthogonal method to confirm your results. If you are using a metabolic assay (e.g., MTT, CellTiter-Glo), validate key findings with a direct cell counting method (e.g., Trypan Blue exclusion) or a DNA-based staining assay (e.g., Crystal Violet).
-
-
DMSO Concentration: High concentrations of the DMSO vehicle can be toxic to cells and confound results.
-
Solution: Ensure the final DMSO concentration in all wells, including vehicle controls, is consistent and non-toxic (typically ≤0.5%).[5]
-
Q3: I am not observing the expected downstream molecular effects (e.g., changes in target gene expression). Why?
Potential Causes & Step-by-Step Solutions:
-
Suboptimal Timing for Molecular Readout: Transcriptional changes can be transient.
-
Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) and measure the mRNA levels of known TAF1 target genes via RT-qPCR to identify the peak time of transcriptional regulation.
-
-
Low Cell Permeability: The compound may not be efficiently entering the cells to reach its target.
-
Incorrect Target Genes: The genes you are probing may not be regulated by TAF1 in your specific cellular context.
-
Solution: Use published literature or bioinformatics data (e.g., ChIP-seq for TAF1) to identify robust downstream target genes for your cell type. If this data is unavailable, a broader transcriptomic analysis (e.g., RNA-seq) may be necessary to identify regulated genes.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action for this compound? A: this compound is an isoquinolinone that acts as a selective inhibitor of the second bromodomain (BD2) of TAF1 (TATA-box binding protein associated factor 1).[1][2] TAF1 is a large scaffolding subunit of the general transcription factor TFIID. By binding to the TAF1(2) bromodomain, this compound presumably disrupts its interaction with acetylated histones, leading to altered transcription of target genes.
Q: How should I prepare and store this compound? A:
-
Storage of Powder: Store the solid compound at -20°C for up to 3 years.[1]
-
Stock Solution: Prepare a stock solution in 100% DMSO. A solubility of up to 67 mg/mL (199.2 mM) in fresh DMSO has been reported.[1]
-
Storage of Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[1]
Q: Is this compound selective? A: Yes, this compound is reported to be selective for the TAF1(2) bromodomain. It does not bind to the bromodomains of BRD4, BRD9, or CREBBP.[2][3]
Q: What are some appropriate positive and negative controls for my experiments? A:
-
Positive Control: If available, use a different, structurally unrelated TAF1 inhibitor to confirm that the observed phenotype is target-specific.[8] Alternatively, using a cell line known to be sensitive to TAF1 inhibition is a good approach.
-
Negative Control: A vehicle control (e.g., 0.1% DMSO) is essential. If an inactive structural analog of this compound is available, it can serve as an excellent negative control to rule out off-target effects related to the chemical scaffold.[7]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| TAF1 (Bromodomain 2) | Cell-free | 2.1 | [1][2][3] |
| BRD4 (Bromodomain 1) | Cell-free | > 50 (No binding) | [2][3] |
| BRD9 (Bromodomain) | Cell-free | > 50 (No binding) | [2][3] |
| CREBBP (Bromodomain) | Cell-free | > 50 (No binding) |[2][3] |
Table 2: Synergistic Activity of this compound with (+)-JQ1
| Cell Line | Cancer Type | Assay | Effect | Reference |
|---|---|---|---|---|
| THP-1 | Acute Myeloid Leukemia | Proliferation | Synergistic Inhibition | [2][3] |
| H23 | Lung Adenocarcinoma | Proliferation | Synergistic Inhibition |[2][3] |
Experimental Protocols
Protocol 1: RT-qPCR for Measuring Target Gene Expression
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they remain in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate for the predetermined optimal time (e.g., 24 hours).
-
RNA Extraction: Wash cells with PBS and lyse them. Extract total RNA using a column-based kit (e.g., RNeasy Kit) according to the manufacturer's protocol. Include a DNase I treatment step to remove genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit).
-
qPCR: Perform quantitative PCR using a SYBR Green-based master mix. Use primers specific for your target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 2: Cell Proliferation Assay using Crystal Violet
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) to allow for several days of growth.
-
Compound Treatment: The next day, treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate for an extended period appropriate for an epigenetic inhibitor (e.g., 72-96 hours).
-
Fixation: Gently wash wells with PBS. Add 100 µL of 4% paraformaldehyde (PFA) to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard PFA and wash with PBS. Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20 minutes.
-
Washing: Gently wash the plate with water multiple times to remove excess stain. Air dry the plate completely.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Readout: Measure the absorbance at 590 nm using a plate reader. Normalize the results to the vehicle control.
Mandatory Visualizations
Caption: Mechanism of action for this compound in the cell nucleus.
Caption: Experimental workflow for RT-qPCR analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 3. interpriseusa.com [interpriseusa.com]
- 4. This compound |CAS:1790895-25-8 Probechem Biochemicals [probechem.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing CeMMEC13 Cytotoxicity in Sensitive Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the cytotoxic effects of CeMMEC13 in sensitive cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an isoquinolinone-based small molecule that acts as a selective inhibitor of the second bromodomain (BD2) of the Transcription Factor II D Subunit 1 (TAF1). TAF1 is the largest subunit of the TFIID complex, a general transcription factor that plays a crucial role in the initiation of transcription by RNA polymerase II. The bromodomain of TAF1 is responsible for recognizing and binding to acetylated lysine (B10760008) residues on histones, a key step in chromatin remodeling and gene expression. By inhibiting the TAF1 bromodomain, this compound can modulate the transcription of genes critical for cell proliferation and survival.
Q2: Why am I observing high cytotoxicity in my cell line, even at low concentrations of this compound?
High cytotoxicity at low concentrations of a compound can be attributed to several factors:
-
Cell Line Sensitivity: Certain cell lines, particularly those with a high dependency on TAF1-regulated transcriptional programs for survival, may exhibit exquisite sensitivity to this compound. For instance, some acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC) cell lines have shown sensitivity to TAF1 inhibition.
-
Compound Purity: Impurities in the compound stock can contribute to unexpected toxicity. It is advisable to verify the purity of your this compound batch.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. It is crucial to use a vehicle control (media with the same final solvent concentration) to distinguish between compound- and solvent-induced cytotoxicity. A final DMSO concentration below 0.5% is generally recommended for most cell lines.
-
Initial Seeding Density: Low cell seeding densities can render cells more susceptible to cytotoxic agents. Ensure you are using an optimal and consistent seeding density for your experiments.
Q3: Are there known IC50 values for this compound cytotoxicity?
Publicly available cytotoxicity data (IC50 or CC50 values) for this compound across a broad panel of cancer cell lines is limited. However, data from other TAF1 bromodomain inhibitors can provide an indication of the potential potency and cell line sensitivity. It is important to note that the cytotoxic effects of bromodomain inhibition alone may be modest in some cell lines, with more profound effects observed with complete protein degradation (e.g., via PROTACs).
Quantitative Data for TAF1 Bromodomain Inhibitors (for reference)
| Inhibitor | Target | IC50 (Binding Assay) | Cellular Activity (Example) | Reference Cell Lines |
| GNE-371 | TAF1(2) | 10 nM | Target engagement IC50 = 38 nM | Not specified |
| BAY-299 | TAF1 BD2 | 8 nM | Induces cell death in AML cells | MV4-11, NB4 |
| This compound | TAF1(2) | 2.1 µM | Synergizes with (+)-JQ1 to inhibit proliferation | THP-1, H23 |
Q4: My results for this compound-induced cytotoxicity are inconsistent. What could be the cause?
Inconsistent results can arise from several experimental variables:
-
Cell Passage Number: Using cells at a high passage number can lead to phenotypic and genotypic drift, affecting their response to drugs. It is recommended to use cells within a consistent and low passage range.
-
Assay Type: Different cytotoxicity assays measure distinct cellular endpoints (e.g., metabolic activity, membrane integrity, apoptosis). Discrepancies between assays like MTT and LDH release are not uncommon. Using orthogonal assays to confirm results is a good practice.
-
Incubation Time: The duration of exposure to this compound will significantly impact the observed cytotoxicity. A time-course experiment is recommended to determine the optimal endpoint.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and manage this compound cytotoxicity in your experiments.
Problem 1: Excessive Cell Death in All Treated Wells
| Possible Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify your stock solution concentration and serial dilutions. Perform a wide dose-response curve (e.g., from nanomolar to high micromolar) to identify the appropriate concentration range. |
| High Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Always include a vehicle-only control. |
| Contaminated Compound or Media | Use fresh, sterile media and reagents. If possible, test a new batch of this compound. |
| Sub-optimal Cell Health | Ensure your cells are healthy and in the exponential growth phase before treatment. Check for any signs of stress or contamination. |
Problem 2: No Dose-Dependent Cytotoxic Effect Observed
| Possible Cause | Recommended Solution |
| Cell Line is Resistant | Consider using a cell line known to be sensitive to TAF1 inhibition (e.g., certain AML or TNBC lines). Alternatively, investigate if your cell line has compensatory mechanisms that overcome TAF1 inhibition. |
| Insufficient Incubation Time | Extend the incubation period. Cytotoxic effects may take 48-72 hours or longer to become apparent. Perform a time-course experiment. |
| Compound Instability | Ensure proper storage of your this compound stock solution. Some compounds can degrade over time or with freeze-thaw cycles. |
| Assay Interference | The compound may interfere with the assay itself (e.g., colorimetric or fluorescent readouts). Use an alternative, orthogonal cytotoxicity assay to validate your findings. |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) of this compound using an MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of solvent used.
-
Treatment: Remove the existing medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for your desired time point (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Protocol 2: Assessing Apoptosis Induction by Annexin V/Propidium Iodide Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined CC50 for the desired duration. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the controls.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action leading to cellular outcomes.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Best practices for storing and handling CeMMEC13 to maintain potency.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling CeMMEC13 to maintain its potency. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an isoquinolinone-based small molecule that acts as a selective inhibitor of the second bromodomain (BD2) of the Transcription Factor II D Subunit 1 (TAF1).[1] TAF1 is the largest subunit of the TFIID complex, a general transcription factor that plays a crucial role in the initiation of transcription by RNA polymerase II. By binding to the acetyl-lysine binding pocket of TAF1's second bromodomain, this compound disrupts the interaction of TAF1 with acetylated histones, thereby modulating the transcription of specific genes.
Q2: How should I properly store this compound powder?
A2: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.
Q3: What is the best way to prepare and store this compound stock solutions?
A3: It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent such as DMSO. For long-term storage, this stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year. For short-term storage, aliquots can be kept at -20°C for up to one month.
Q4: I can't see any powder in the vial I received. Is it empty?
A4: Due to the small quantity and electrostatic nature of the compound, the powder may be dispersed as a thin film on the walls of the vial. Before opening, we recommend centrifuging the vial briefly to pellet the powder at the bottom.
Q5: Can this compound be used for in vivo animal studies?
A5: Yes, this compound can be used in animal experiments. However, the formulation and dosage must be carefully optimized. For in vivo administration, it is crucial to ensure that the concentration of the solvent, such as DMSO, is kept at a non-toxic level for the specific animal model being used.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage of working aliquots. |
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMSO | ≥ 30 mg/mL |
| Ethanol (B145695) | ≥ 5 mg/mL |
Experimental Protocols
Protocol 1: Cell Viability/IC50 Determination Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line using a standard MTT assay.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.[2][3][4]
-
Protocol 2: Western Blot Analysis of Downstream Targets
This protocol is designed to assess the effect of this compound on the protein levels of TAF1 and its downstream target, c-Myc.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TAF1, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysates, and clarify by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities and normalize to the loading control (β-actin) to determine the relative changes in protein expression.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is to investigate whether this compound treatment alters the binding of TAF1 to the promoter regions of its target genes.
Materials:
-
This compound
-
Cancer cell line of interest
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Anti-TAF1 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR targeting a known TAF1 binding site (e.g., c-Myc promoter)
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Resuspend the nuclei in nuclear lysis buffer and sonicate to shear the chromatin to fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP dilution buffer.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an anti-TAF1 antibody or an IgG control overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Analysis by qPCR:
-
Perform quantitative PCR using primers specific to the promoter region of a known TAF1 target gene.
-
Analyze the enrichment of the target DNA in the TAF1 IP sample relative to the IgG control.
-
Mandatory Visualization
Caption: this compound inhibits TAF1's bromodomain 2, disrupting transcription initiation.
Caption: Workflow for assessing the cellular activity of this compound.
Caption: A logical guide to troubleshooting common issues in this compound experiments.
Troubleshooting Guide
Q1: I am not observing the expected decrease in cell viability after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to a lack of efficacy:
-
Compound Instability: Ensure that your this compound stock solution has been stored correctly at -80°C and that you are using a fresh dilution for your experiment. Repeated freeze-thaw cycles can degrade the compound.
-
Incorrect Concentration: The effective concentration of this compound can be cell-line dependent. It is advisable to perform a dose-response experiment with a wide range of concentrations to determine the optimal IC50 for your specific cell line.
-
Cell Confluency: High cell confluency can sometimes reduce the apparent potency of a compound. Ensure that your cells are in the exponential growth phase and not over-confluent at the time of treatment.
-
Incubation Time: The effect of this compound on cell viability may be time-dependent. Consider extending the incubation time (e.g., to 72 hours) to observe a more pronounced effect.
Q2: I am seeing precipitation of this compound in my cell culture medium. How can I prevent this?
A2: Precipitation can occur if the final concentration of the compound exceeds its solubility in the aqueous medium.
-
Check Solvent Concentration: Ensure that the final concentration of DMSO in your culture medium is low (typically below 0.5%) to avoid both solvent toxicity and compound precipitation.
-
Serial Dilutions: Prepare serial dilutions of your this compound stock in culture medium, ensuring thorough mixing at each step. Avoid adding a large volume of a highly concentrated stock directly to the well.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound dilution can sometimes help maintain solubility.
Q3: My Western blot results for downstream targets like c-Myc are inconsistent after this compound treatment. What should I check?
A3: Inconsistent Western blot results can be due to several factors:
-
Timing of Harvest: The effect of this compound on c-Myc expression may be transient. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing the maximum change in protein levels.
-
Protein Loading: Ensure that equal amounts of protein are loaded for each sample. Perform a thorough protein quantification (e.g., BCA assay) and use a reliable loading control (e.g., β-actin or GAPDH) to normalize your results.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for both TAF1 and c-Myc.
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: While this compound is designed to be a selective inhibitor of the TAF1 bromodomain 2, like any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[9][10][11][12][13] It is always good practice to:
-
Use the Lowest Effective Concentration: Once the IC50 is determined, use the lowest concentration that gives the desired biological effect to minimize potential off-target interactions.
References
- 1. What are TAF1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 8. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 10. CRISPR/Cas13 effectors have differing extents of off-target effects that limit their utility in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
Technical Support Center: Controlling Variability in CeMMEC13 Experimental Replicates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in experimental replicates involving CeMMEC13.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound cell-based assays?
Q2: How can I minimize variability between different batches of this compound?
To minimize variability from the compound itself, it is crucial to ensure the quality and consistency of each new batch of this compound. This includes verifying its purity, concentration, and stability. When a new batch is received, it is advisable to perform a bridging experiment to compare its activity (e.g., IC50) against a well-characterized reference lot.
Q3: What is the best way to prepare and store this compound to maintain its stability?
This compound is an isoquinolinone that selectively inhibits the second bromodomain of TAF1.[5][6] For consistent results, proper handling and storage are critical.
-
Solubilization: this compound can be dissolved in DMSO to create a high-concentration stock solution (e.g., 62 mg/mL).[5] Sonication may be required to fully dissolve the compound.[5]
-
Storage: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Protect from light.
-
Working Solutions: Prepare fresh working solutions in your cell culture medium for each experiment. Due to the potential for instability of compounds in aqueous solutions, it is not recommended to store diluted working solutions.[1]
Q4: How does cell passage number affect experimental variability with this compound?
Continuous passaging of cell lines can lead to phenotypic and genotypic drift, which can significantly alter their response to this compound.[4] It is recommended to use cells within a defined, narrow passage number range for all experiments. To ensure consistency, establish a cell banking system with a master and working cell bank. Thaw a new vial of low-passage cells for each set of experiments.[4]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells within the Same Plate
High variability within a single plate often points to technical errors during the assay setup.
Troubleshooting Steps:
-
Pipetting Technique: Ensure consistent and accurate pipetting. Use calibrated pipettes and pre-wet the tips before dispensing. When adding this compound, add it to the center of the well without touching the sides.
-
Cell Seeding Density: Uneven cell distribution is a common cause of variability. Ensure the cell suspension is homogenous by gently mixing before and during plating. Consider using a multichannel pipette for cell seeding.
-
Incubation Conditions: Ensure uniform temperature and CO2 distribution within the incubator. Avoid placing plates in areas with high traffic or drafts.
Issue 2: Poor Reproducibility Between Different Experiments (Plate-to-Plate or Day-to-Day Variability)
Lack of reproducibility across experiments often stems from inconsistencies in reagents, cell health, or environmental conditions.
Troubleshooting Steps:
-
Consistent Cell Culture Practices: Adhere to a strict and standardized cell culture protocol. This includes consistent seeding densities, passage numbers, and timing of subculture.[4]
-
Thaw-and-Use Cells: To minimize variability from ongoing cell culture, consider using cryopreserved, assay-ready cells.[4][7] This involves freezing down a large, qualified batch of cells that can be thawed and used directly in the assay.[4]
Data Presentation: Sources of Experimental Variability
The following table summarizes common sources of variability and their potential impact on experimental outcomes.
| Source of Variability | Potential Impact | Recommended Control Strategy |
| Cell Culture | Altered cell health, growth rate, and drug response. | Use cells within a defined passage number range, standardize culture conditions, and use cryopreserved cell banks.[4] |
| Reagents | Inconsistent assay performance and results. | Use single lots of critical reagents, qualify new lots, and prepare fresh solutions.[2] |
| Pipetting | Inaccurate dosing and cell numbers, leading to high well-to-well variability. | Use calibrated pipettes, practice proper pipetting technique, and use automated liquid handlers for high-throughput experiments.[2] |
| Plate Position | "Edge effects" causing non-uniform cell growth and response. | Avoid using outer wells for samples and fill them with sterile liquid to create a humidity barrier.[2] |
| Incubation | Variations in temperature and CO2 can affect cell growth and metabolism. | Ensure proper incubator calibration and uniform conditions. |
| Compound Handling | Degradation or precipitation of this compound leading to inaccurate concentrations. | Follow proper solubilization and storage protocols, and prepare fresh working solutions. |
| Operator | Differences in technique and handling between individuals. | Establish and follow detailed Standard Operating Procedures (SOPs) for all experimental steps.[2] |
Experimental Protocols
Key Experiment: Determining the IC50 of this compound in a Cell Viability Assay
This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based cell viability assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest (e.g., THP-1 or H23 lung adenocarcinoma cells)[6]
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Calibrated single and multichannel pipettes
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in complete medium to the desired seeding density.
-
Seed cells into a 96-well plate at the predetermined optimal density.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in complete medium from the stock solution. A common starting point is a 2X concentration of the final desired highest concentration.
-
Include a vehicle control (DMSO at the same final concentration as the this compound-treated wells) and a no-cell control (medium only).
-
Carefully remove the medium from the cells and add the this compound dilutions and controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Viability Assessment:
-
Prepare a fresh solution of resazurin in PBS.
-
Add the resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence or absorbance at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the background signal (no-cell control) from all experimental wells.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and addressing sources of experimental variability.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on the TAF1 bromodomain.
References
- 1. cellgs.com [cellgs.com]
- 2. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. This compound | Carboxypeptidase | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 6. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CeMMEC13 Treatment in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times for CeMMEC13 treatment in cells.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: Based on published data, this compound has an IC50 of 2.1 µM for the selective inhibition of the second bromodomain of TAF1.[1][2] For initial experiments, it is advisable to perform a dose-response assay with a broad range of concentrations centered around this value (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your specific cell line and experimental conditions.[3][4]
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time is highly dependent on the cell type and the specific biological question being addressed. A time-course experiment is essential to determine this.[5][6] We recommend starting with a range of time points, such as 24, 48, and 72 hours, to observe the desired effect.[6][7] For assays measuring changes in cell viability or proliferation, longer incubation times (48-72 hours) may be necessary.[6] For assays detecting earlier events like changes in gene expression or protein phosphorylation, shorter time points may be more appropriate.
Q3: What is the appropriate vehicle control for this compound?
A3: The choice of a vehicle control is critical for accurate interpretation of results. The most common solvent for compounds like this compound is dimethyl sulfoxide (B87167) (DMSO).[5] It is crucial to use the same final concentration of DMSO in your control wells as in your treated wells, as DMSO itself can have effects on cell viability and gene expression.[3][5]
Q4: Can this compound be used in combination with other drugs?
A4: Yes, this compound has been shown to synergize with other compounds, such as the BET bromodomain inhibitor (+)-JQ1, in inhibiting the proliferation of THP-1 and H23 lung adenocarcinoma cells.[1][2] When conducting combination studies, it is important to perform appropriate dose-response matrices and synergy analyses.
Troubleshooting Guides
Below are common issues encountered during this compound treatment and suggested solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Sub-optimal incubation time: The incubation period may be too short to induce a significant effect.[6] 2. Drug concentration is too low: The concentration of this compound may not be sufficient for your specific cell line.[6] 3. Cell line resistance: The cell line may have intrinsic or acquired resistance to this compound. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 24, 48, 72 hours) to identify the optimal duration.[6] 2. Perform a dose-response experiment: Determine the IC50 of this compound for your cell line.[6] 3. Confirm target engagement: Use techniques like Western blotting to assess the levels of downstream targets of TAF1 to confirm that this compound is engaging its target. |
| High cell death, even at low concentrations | 1. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[5] 2. Cell sensitivity: The cell line may be particularly sensitive to this compound or the experimental conditions. 3. Incorrect drug concentration: There may have been an error in calculating the dilutions. | 1. Use a vehicle control: Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).[5] 2. Reduce the concentration range: Test lower concentrations of this compound. 3. Verify calculations and stock solutions: Double-check all calculations and consider preparing a fresh stock solution. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers at the start of the experiment can lead to variable results.[6] 2. Edge effects in multi-well plates: Cells in the outer wells of a plate can behave differently due to evaporation.[6] 3. Pipetting errors: Inaccurate pipetting can lead to inconsistent drug concentrations. | 1. Ensure accurate cell counting and seeding: Use a hemocytometer or automated cell counter for precise cell quantification.[6] 2. Minimize edge effects: Avoid using the outermost wells of your plates for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[6] 3. Use calibrated pipettes and proper technique: Ensure pipettes are calibrated and use reverse pipetting for viscous solutions. |
| Unexpected increase in signaling pathway activation | 1. Cellular stress response: The treatment may be inducing a stress response that activates compensatory signaling pathways. 2. Off-target effects: At higher concentrations, this compound may have off-target effects.[5] | 1. Perform a time-course experiment: Analyze pathway activation at earlier time points before compensatory mechanisms are fully engaged. 2. Lower the drug concentration: Use the lowest effective concentration determined from your dose-response experiments. |
Experimental Protocols
Determining the Optimal Dose (IC50) of this compound
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
DMSO (vehicle)
-
96-well tissue culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in complete medium. Also, prepare a 2X vehicle control (DMSO in medium).
-
Treatment: Remove the medium from the cells and add 100 µL of the 2X drug dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration. Use a non-linear regression analysis to determine the IC50 value.
Hypothetical Dose-Response Data for this compound in H23 Cells (72h Incubation)
| This compound (µM) | % Viability (Mean) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 0.5 | 85.3 | 6.1 |
| 1.0 | 65.7 | 5.5 |
| 2.5 | 48.9 | 4.9 |
| 5.0 | 30.2 | 3.8 |
| 10.0 | 15.1 | 2.5 |
| 20.0 | 8.4 | 1.9 |
Determining the Optimal Incubation Time for this compound
This protocol describes a time-course experiment to determine the optimal incubation duration for this compound.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
DMSO (vehicle)
-
Multiple 96-well tissue culture plates
-
Cell viability reagent
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in multiple 96-well plates at an identical density.
-
Treatment: Treat the cells with a fixed concentration of this compound (e.g., the IC50 determined previously) and a vehicle control.
-
Incubation and Analysis: At various time points (e.g., 12, 24, 48, 72, and 96 hours), perform a cell viability assay on one of the plates.
-
Data Analysis: Plot the percent viability versus time for both the treated and control wells to determine the time point at which the desired effect is optimal.
Hypothetical Time-Course Data for this compound (at IC50) in H23 Cells
| Incubation Time (hours) | % Viability (Mean) | Standard Deviation |
| 12 | 95.2 | 5.1 |
| 24 | 80.1 | 6.3 |
| 48 | 62.5 | 5.8 |
| 72 | 50.3 | 4.7 |
| 96 | 45.8 | 4.2 |
Visualizations
Inferred Signaling Pathway of this compound Action
Caption: Inferred mechanism of this compound inhibiting TAF1-mediated transcription.
Experimental Workflow for Optimizing this compound Incubation Time
Caption: Workflow for determining the optimal incubation time for this compound.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common this compound experimental issues.
References
- 1. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 2. interpriseusa.com [interpriseusa.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Effect of CeMMEC13 on TAF1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CeMMEC13, a selective inhibitor of the second bromodomain (BD2) of TAF1, with other known TAF1 inhibitors. The content is supported by experimental data and detailed protocols to assist researchers in evaluating and reproducing key findings in the study of TAF1 inhibition.
Introduction to TAF1 and Its Inhibition
TATA-box binding protein associated factor 1 (TAF1) is the largest subunit of the transcription factor IID (TFIID) complex. This complex plays a crucial role in the initiation of transcription by RNA polymerase II. TAF1 contains two bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby playing a key role in chromatin remodeling and gene regulation. The inhibition of TAF1 bromodomains has emerged as a potential therapeutic strategy in oncology and other diseases.[1] this compound is a notable small molecule inhibitor that selectively targets the second bromodomain of TAF1.
TAF1 Signaling and Role in Transcription
TAF1 acts as a scaffold for the TFIID complex and possesses multiple enzymatic activities, including protein kinase and histone acetyltransferase (HAT) activity. Its bromodomains are critical for recognizing acetylated histones, which is a key step in making chromatin accessible for transcription. By inhibiting the TAF1 bromodomain, compounds like this compound can disrupt the recruitment of the transcriptional machinery to gene promoters, thereby modulating gene expression.
Caption: TAF1's role in transcription and the inhibitory action of this compound.
Performance Comparison of TAF1 Inhibitors
This section provides a comparative overview of this compound and other well-characterized TAF1 bromodomain inhibitors. The data is summarized from published literature.
| Inhibitor | Target | In Vitro IC50 | Cellular Assay IC50 | Selectivity Notes | Reference |
| This compound | TAF1 (BD2) | 2.1 µM | Not Reported | Selective over BRD4, BRD9, CREBBP | Sdelci et al., 2016 |
| BAY-299 | TAF1 (BD2), BRD1 | 8-13 nM (TAF1) | 825 nM (TAF1 NanoBRET) | Dual inhibitor, >300-fold selective over BRD4 | [2][3] |
| GNE-371 | TAF1 (BD2) | 10 nM | 38 nM (Target Engagement) | Excellent selectivity over other bromodomains | [4][5] |
| Tafbromin | TAF1 (BD2) | Not Reported | Not Reported | Highly selective for TAF1(2) | [6] |
Experimental Validation of this compound's Inhibitory Effect
The following sections detail the experimental methodologies that can be employed to validate the inhibitory effect of this compound on TAF1. The primary reference for this compound's initial characterization is Sdelci et al., Nat Chem Biol 2016.
Experimental Workflow
Caption: A typical experimental workflow for validating a TAF1 inhibitor.
Biochemical TAF1 Bromodomain Binding Assay (TR-FRET)
This assay quantitatively measures the binding of an inhibitor to the TAF1 bromodomain.
Protocol:
-
Reagents: Recombinant GST-tagged TAF1 bromodomain 2, biotinylated histone H4 peptide acetylated at Lys12 (H4K12ac), Europium-labeled anti-GST antibody (donor), and Streptavidin-XL665 (acceptor).
-
Procedure:
-
Dispense this compound or other test compounds into a 384-well low-volume microplate.
-
Add the TAF1 bromodomain, biotinylated H4K12ac peptide, and the donor and acceptor fluorophores.
-
Incubate the mixture at room temperature for 1-2 hours to allow for binding to reach equilibrium.
-
Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a suitable plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).
-
-
Data Analysis: The ratio of the emission at 665 nm to 620 nm is calculated. A decrease in the FRET signal indicates displacement of the biotinylated peptide from the bromodomain by the inhibitor. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T) to 80-90% confluency. Treat the cells with this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Thermal Challenge: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.
-
Western Blot Analysis: Quantify the amount of soluble TAF1 in the supernatant using Western blotting with a TAF1-specific antibody.
-
Data Analysis: Plot the amount of soluble TAF1 as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of TAF1 upon inhibitor binding.
Western Blotting for Downstream Effects
This technique can be used to assess the impact of TAF1 inhibition on the protein levels of TAF1 itself or its downstream target genes.
Protocol:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for a desired duration (e.g., 24-72 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis: Determine the protein concentration of the lysates using a BCA assay. Separate equal amounts of protein on an SDS-PAGE gel.
-
Immunoblotting: Transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against TAF1 or a protein of interest. Following washes, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the protein levels.
-
Data Analysis: Quantify the band intensities using image analysis software.
RNA Sequencing (RNA-Seq) for Transcriptomic Analysis
RNA-Seq provides a global view of the changes in gene expression following TAF1 inhibition, helping to identify the downstream pathways affected by this compound.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or a vehicle control. Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries from the extracted RNA, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between the this compound-treated and control groups.
-
Perform pathway and gene ontology analysis on the DEGs to understand the biological processes affected by TAF1 inhibition.
-
Conclusion and Future Directions
This compound is a valuable tool for studying the function of the TAF1 bromodomain. The experimental protocols outlined in this guide provide a framework for validating its inhibitory effect and exploring its biological consequences. While this compound shows good selectivity, more potent and cell-active inhibitors such as BAY-299 and GNE-371 are available and offer alternatives for in-depth studies. Future research should focus on direct, side-by-side comparisons of these inhibitors in various cellular contexts to fully elucidate their therapeutic potential. Furthermore, a detailed investigation of the downstream effects of this compound through techniques like RNA-Seq will be crucial in understanding its mechanism of action and identifying potential therapeutic applications.
References
- 1. Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The roles of TAF1 in neuroscience and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAF1 TATA-box binding protein associated factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. TAF1 - Wikipedia [en.wikipedia.org]
- 5. GNE-371, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
A Tale of Two Bromodomains: A Comparative Guide to the Mechanisms of JQ1 and CeMMEC13
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of epigenetic modulators is paramount. This guide provides a detailed, objective comparison of two key bromodomain inhibitors: JQ1, a pan-BET inhibitor, and CeMMEC13, a selective inhibitor of the second bromodomain of TAF1 (TAF1-BD2). By examining their distinct modes of action, target specificities, and cellular consequences, we aim to provide a comprehensive resource to inform future research and therapeutic strategies.
At a Glance: Key Differences
| Feature | JQ1 | This compound |
| Target(s) | Bromodomain and Extra-Terminal (BET) family proteins: BRD2, BRD3, BRD4, BRDT. | Selectively the second bromodomain of TATA-box binding protein associated factor 1 (TAF1-BD2).[1][2] |
| Mechanism | Competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin. | Selectively binds to the acetyl-lysine binding pocket of TAF1-BD2, disrupting its function.[1][2] |
| Primary Downstream Effect | Transcriptional repression of key oncogenes, most notably MYC.[3][4] | Modulation of TAF1-mediated transcription; specific downstream targets are still under investigation. |
| Cellular Outcome | Anti-proliferative effects, cell cycle arrest, and apoptosis in various cancer models.[3][4] | Inhibition of cell proliferation, particularly in synergy with BET inhibitors.[1] |
Delving Deeper: Mechanisms of Action
JQ1: A Broad-Spectrum BET Inhibitor
JQ1 is a well-characterized small molecule that acts as a potent, cell-permeable inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[4] These proteins are crucial "readers" of the epigenetic code, recognizing and binding to acetylated lysine (B10760008) residues on histone tails. This interaction is critical for the recruitment of transcriptional machinery to the promoters and enhancers of target genes.
The primary mechanism of JQ1 involves its competitive binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents BET proteins from associating with chromatin, leading to the displacement of key transcriptional regulators and a subsequent downregulation of target gene expression.[4] A cardinal downstream effect of JQ1 is the transcriptional repression of the proto-oncogene MYC, a master regulator of cell proliferation, growth, and metabolism.[3] The suppression of MYC is a key driver of the anti-cancer effects observed with JQ1 in a multitude of hematological and solid tumors.[3][4]
This compound: A Selective TAF1-BD2 Inhibitor
In contrast to the broad activity of JQ1, this compound exhibits a more focused mechanism of action, selectively targeting the second bromodomain (BD2) of the TATA-box binding protein associated factor 1 (TAF1).[1][2] TAF1 is the largest subunit of the general transcription factor TFIID, a critical complex for the initiation of transcription by RNA polymerase II. TAF1 itself possesses two bromodomains, BD1 and BD2, which are thought to play distinct roles in recognizing acetylated histones and modulating transcription.[5][6]
This compound selectively binds to the acetyl-lysine binding pocket of TAF1-BD2, thereby inhibiting its function.[1][2] The precise downstream consequences of selective TAF1-BD2 inhibition are an active area of research. However, initial studies indicate that this targeted inhibition can impede cancer cell proliferation, particularly when used in combination with other epigenetic modulators.[1]
A more extensively studied compound with a similar selective TAF1-BD2 inhibitory profile is BAY-299. Research on BAY-299 has shown that inhibiting TAF1-BD2 can induce cell death in acute myeloid leukemia (AML) cells and that it synergizes with BET inhibitors to enhance anti-tumor activity.[7][8] This suggests that the therapeutic potential of selective TAF1-BD2 inhibitors like this compound may be realized through combination therapies.
Quantitative Performance: A Comparative Analysis
Direct comparative quantitative data for this compound and JQ1 under identical experimental conditions is limited. However, by compiling available data from various sources, we can construct a comparative overview. For a more robust comparison of a selective TAF1-BD2 inhibitor, we have included data for BAY-299.
Table 1: Inhibitory Concentrations (IC50) Against Target Bromodomains
| Compound | Target Bromodomain | IC50 | Assay Type |
| This compound | TAF1 (BD2) | 2.1 µM | - |
| JQ1 | BRD4 (BD1) | 77 nM | ALPHA-screen |
| BRD4 (BD2) | 33 nM | ALPHA-screen | |
| BAY-299 | TAF1 (BD2) | 8-13 nM | BROMOscan® / TR-FRET |
| BRD1 | 6-67 nM | BROMOscan® / TR-FRET | |
| BRD4 | >300-fold less potent than against TAF1/BRD1 | - |
Table 2: Cellular Proliferation Inhibition (GI50/IC50)
| Compound | Cell Line | Cancer Type | GI50/IC50 |
| JQ1 | Multiple Hematopoietic Tumor Cell Lines | Leukemia/Lymphoma | 500 nM - 1000 nM |
| BAY-299 | MOLM-13 | Acute Myeloid Leukemia | 1060 nM |
| MV4-11 | Acute Myeloid Leukemia | 2630 nM | |
| 769-P | Renal Cell Carcinoma | 3210 nM | |
| Jurkat | T-cell Leukemia | 3900 nM | |
| This compound | THP-1, H23 | Acute Monocytic Leukemia, Lung Adenocarcinoma | Synergizes with JQ1 to inhibit proliferation |
Note: IC50 and GI50 values can vary significantly based on the cell line, assay conditions, and duration of treatment.
Visualizing the Mechanisms
To further elucidate the distinct and synergistic actions of JQ1 and this compound, the following diagrams illustrate their respective signaling pathways and a conceptual workflow for investigating their synergistic effects.
Figure 1: Mechanism of action of JQ1.
Figure 2: Mechanism of action of this compound.
Figure 3: Workflow for synergy analysis.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of JQ1 and this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., THP-1, H23)
-
Complete culture medium
-
JQ1 and this compound stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of JQ1 and this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for MYC Expression
Objective: To assess the effect of JQ1 on the protein levels of c-MYC.
Materials:
-
Cancer cell line (e.g., a MYC-driven line)
-
JQ1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-c-MYC, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with JQ1 (e.g., 500 nM) or vehicle for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Protocol 3: Bromodomain Binding Assay (AlphaLISA)
Objective: To measure the in vitro inhibitory activity of this compound against TAF1-BD2.
Materials:
-
Recombinant purified TAF1-BD2 protein
-
Biotinylated acetylated histone peptide (e.g., H4K16ac)
-
This compound
-
Streptavidin-coated Donor beads
-
Anti-tag (e.g., anti-GST) Acceptor beads
-
Assay buffer
-
384-well microplate
-
AlphaScreen-capable microplate reader
Procedure:
-
Add assay buffer, recombinant TAF1-BD2, and varying concentrations of this compound to the wells of a 384-well plate.
-
Add the biotinylated acetylated histone peptide to initiate the binding reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Add a mixture of Streptavidin-coated Donor beads and anti-tag Acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable microplate reader.
-
Calculate the inhibition of the binding signal and determine the IC50 value.
Conclusion
JQ1 and this compound represent two distinct strategies for targeting bromodomain-mediated gene regulation. JQ1's broad inhibition of the BET family has shown significant promise in preclinical and clinical studies, primarily through the potent suppression of oncogenic drivers like MYC. This compound, on the other hand, offers a more targeted approach by selectively inhibiting TAF1-BD2. While its standalone efficacy is still being fully elucidated, its synergistic activity with BET inhibitors highlights the potential of dual-pathway inhibition to overcome resistance and enhance therapeutic outcomes. Further research into the specific transcriptional consequences of TAF1-BD2 inhibition and direct, comprehensive comparisons with pan-BET inhibitors will be crucial in defining the optimal therapeutic contexts for these promising epigenetic modulators.
References
- 1. BAY-299 | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual Inhibition of TAF1 and BET Bromodomains from the BI-2536 Kinase Inhibitor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding the Functional Roles of the TAF1 Tandem Bromodomain Module in Transcriptional Regulation - IISER Kolkata ePrints Repository [eprints.iiserkol.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual Inhibition of TAF1 and BET Bromodomains from the BI-2536 Kinase Inhibitor Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
CeMMEC13 Versus a Field of Contenders: A Comparative Analysis of TAF1 Bromodomain Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of specific protein domains is a continuous endeavor. In the landscape of epigenetic drug discovery, the bromodomain of the TATA-box binding protein associated factor 1 (TAF1) has emerged as a compelling target. This guide provides a comparative analysis of CeMMEC13, a known TAF1 bromodomain inhibitor, against other notable inhibitors, supported by experimental data and detailed methodologies.
Introduction to TAF1 Bromodomain Inhibition
The TAF1 protein is the largest subunit of the general transcription factor IID (TFIID), a crucial complex for initiating transcription by RNA polymerase II.[1][2][3] TAF1 possesses two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins.[1] This interaction is critical for the assembly of the transcription pre-initiation complex and the subsequent expression of genes involved in cell cycle progression and proliferation.[2][3] Dysregulation of TAF1 activity has been implicated in various cancers, making its bromodomains attractive targets for therapeutic intervention.[4][5][6]
Inhibitors targeting the TAF1 bromodomains can disrupt these interactions, leading to the modulation of gene expression and potentially offering a therapeutic avenue for diseases driven by aberrant transcription. This guide focuses on a comparative evaluation of this compound and other key TAF1 bromodomain inhibitors, including BAY-299, GNE-371, and derivatives of the BI-2536 scaffold.
Quantitative Comparison of TAF1 Bromodomain Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and other prominent TAF1 bromodomain inhibitors. The data is primarily focused on the second bromodomain of TAF1 (TAF1(2)), which is a common target for these small molecules.
Table 1: In Vitro Potency against TAF1 Bromodomain 2 (TAF1(2))
| Inhibitor | TAF1(2) IC50 (nM) | Assay Type |
| This compound | 2100 | Not Specified |
| BAY-299 | 8 - 13 | TR-FRET / BROMOscan® |
| GNE-371 | 10 | Not Specified |
| BI-2536 Derivative (13) | 16 | AlphaScreen |
| Bromosporine (B612248) | 230 | Not Specified |
| AZD6738 (Ceralasertib) | Potent submicromolar | Not Specified |
Table 2: Selectivity Profile of TAF1 Bromodomain Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Notes on Selectivity |
| This compound | TAF1(2) | 2100 | Does not bind to bromodomains of BRD4, BRD9, or CREBBP. |
| BAY-299 | TAF1(2) | 8 - 13 | Dual inhibitor, also potent against BRD1 (IC50: 6-67 nM). >300-fold selective over BRD4. |
| GNE-371 | TAF1(2) | 10 | Excellent selectivity over other bromodomain-family members. |
| BI-2536 | TAF1(2) | 170 | Dual inhibitor, also potent against BRD4(1) (IC50: 24 nM).[7] |
| Bromosporine | Pan-BRD inhibitor | Various (e.g., PCAF IC50: 2100 nM) | Broadly targets bromodomains with nanomolar affinity.[8][9] |
| AZD6738 | TAF1(2), ATR Kinase | Submicromolar (TAF1) / 1 (ATR) | Dual inhibitor of TAF1 bromodomain and ATR kinase.[10][11] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the relevant biological pathways and the experimental procedures used to characterize them.
The diagram above illustrates the central role of TAF1 within the TFIID complex in initiating gene transcription. The bromodomains of TAF1 recognize acetylated histones, a key step in this process. TAF1 inhibitors, such as this compound, act by blocking this recognition, thereby modulating gene expression downstream, which has implications for cancer biology through pathways involving p53 and TGF-β.[12]
This workflow outlines the key experimental stages in the evaluation of TAF1 bromodomain inhibitors. Initial biochemical assays like TR-FRET and AlphaScreen determine the inhibitor's potency (IC50), while ITC can be used to measure binding affinity (Kd). Subsequently, cellular assays such as NanoBRET and CETSA confirm target engagement within a cellular context, and proliferation assays assess the functional consequences of inhibition.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key protocols used in the characterization of TAF1 bromodomain inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a widely used method to measure the binding of an inhibitor to its target protein.
-
Reagents and Materials :
-
Europium (Eu)-labeled TAF1 bromodomain protein (Donor).
-
Biotinylated histone peptide containing an acetylated lysine residue (Acceptor).
-
Streptavidin-conjugated Allophycocyanin (SA-APC) or other suitable fluorophore.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Test inhibitors (e.g., this compound) serially diluted in DMSO.
-
384-well microplates.
-
TR-FRET compatible plate reader.
-
-
Procedure :
-
A mix of Eu-labeled TAF1 bromodomain and the biotinylated histone peptide is prepared in assay buffer.
-
The test inhibitor at various concentrations is added to the wells of the microplate.
-
The protein-peptide mix is then added to the wells.
-
After a brief incubation period, SA-APC is added.
-
The plate is incubated at room temperature to allow for binding equilibrium to be reached.
-
The TR-FRET signal is measured on a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Europium) and ~665 nm (APC).
-
-
Data Analysis :
-
The ratio of the emission at 665 nm to that at 620 nm is calculated.
-
The data is normalized to controls (no inhibitor for 100% binding, and a saturating concentration of a known potent inhibitor for 0% binding).
-
IC50 values are determined by fitting the dose-response curves using a suitable nonlinear regression model.[13][14]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another proximity-based assay used to quantify biomolecular interactions.
-
Reagents and Materials :
-
GST-tagged TAF1 bromodomain 2.
-
Biotinylated acetylated histone peptide.
-
Glutathione-coated Donor beads.
-
Streptavidin-coated Acceptor beads.
-
Assay buffer.
-
Test inhibitors.
-
384-well microplates.
-
AlphaScreen-compatible plate reader.
-
-
Procedure :
-
A mixture of the GST-tagged TAF1 bromodomain and the biotinylated histone peptide is incubated with the test inhibitor at various concentrations in the microplate wells.
-
Glutathione Donor beads are added and the plate is incubated.
-
Streptavidin Acceptor beads are then added, and the plate is incubated in the dark.
-
The AlphaScreen signal is read on a compatible plate reader.
-
-
Data Analysis :
-
The luminescent signal is proportional to the amount of protein-peptide binding.
-
IC50 values are calculated from the dose-response curves after normalization to controls.[15]
-
NanoBRET™ Target Engagement Assay
This cellular assay measures the binding of an inhibitor to its target protein in live cells.
-
Reagents and Materials :
-
Cells expressing a NanoLuc® luciferase-TAF1 bromodomain fusion protein.
-
NanoBRET™ fluorescent tracer that binds to the TAF1 bromodomain.
-
Nano-Glo® substrate and extracellular NanoLuc® inhibitor.
-
Test inhibitors.
-
Cell culture medium and plates.
-
A plate reader capable of measuring BRET.
-
-
Procedure :
-
Cells expressing the NanoLuc-TAF1 fusion are seeded in assay plates.
-
The cells are treated with the NanoBRET™ tracer and the test inhibitor at various concentrations.
-
After an incubation period, the Nano-Glo® substrate and extracellular inhibitor are added.
-
The BRET signal is measured immediately using a plate reader that can detect both the donor (NanoLuc®, ~460 nm) and acceptor (tracer, ~618 nm) emissions.
-
-
Data Analysis :
Conclusion
The comparative analysis of this compound with other TAF1 bromodomain inhibitors reveals a diverse landscape of potencies and selectivities. While this compound is a valuable tool for studying TAF1 biology, inhibitors like BAY-299 and GNE-371 offer significantly higher potency against TAF1(2). The dual-target nature of some inhibitors, such as BAY-299 (TAF1/BRD1) and AZD6738 (TAF1/ATR), presents both opportunities for synergistic therapeutic effects and challenges in elucidating the specific contributions of TAF1 inhibition. The development of highly selective and potent inhibitors, along with the application of robust biochemical and cellular assays, will be crucial for advancing our understanding of TAF1's role in health and disease and for the successful development of novel epigenetic therapies.
References
- 1. TAF1 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. TAF1 TATA-box binding protein associated factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. What are TAF1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 7. Dual Inhibition of TAF1 and BET Bromodomains from the BI-2536 Kinase Inhibitor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promiscuous targeting of bromodomains by bromosporine identifies BET proteins as master regulators of primary transcription response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. AZD6738 [openinnovation.astrazeneca.com]
- 12. TAF1 promotes NSCLC cell epithelial-mesenchymal transition by transcriptionally activating TGFβ1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioscience.co.uk [bioscience.co.uk]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 17. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 18. promegaconnections.com [promegaconnections.com]
Confirming the On-Target Effects of CeMMEC13: A Comparative Guide to Experimental Validation
For researchers and drug development professionals, rigorously validating the on-target effects of a novel small molecule inhibitor is a critical step in preclinical development. This guide provides a comparative overview of key experimental methods to confirm that our hypothetical molecule, CeMMEC13, a potent and selective inhibitor of the kinase "Target X" (TX), engages its intended target and elicits the desired downstream cellular consequences. This guide will compare this compound's performance with a known, less potent inhibitor, "Compound Y," and a negative control.
Hypothetical Signaling Pathway: The TX Cascade
To illustrate the experimental approaches, we will use a hypothetical signaling pathway where Target X (TX), a tyrosine kinase, is upstream of a signaling cascade involving the phosphorylation of Protein A (p-ProtA) and Protein B (p-ProtB), ultimately leading to cell proliferation.
Caption: The hypothetical TX signaling pathway.
Target Engagement Assays
The first step in validating an on-target effect is to demonstrate direct binding of the compound to its putative target in a cellular context. Two widely used methods for this are the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays.[1][2][3][4]
Comparison of Target Engagement Methods
| Assay | Principle | This compound (Potent Inhibitor) | Compound Y (Weak Inhibitor) | Negative Control |
| CETSA | Ligand binding increases the thermal stability of the target protein.[2][3][4] | Significant thermal shift (increased Tm) | Minor thermal shift (slight increase in Tm) | No thermal shift |
| NanoBRET™ | Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target by the compound.[1][5] | Low IC50 value | High IC50 value | No displacement |
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line overexpressing Target X) and grow to 80-90% confluency. Treat cells with this compound, Compound Y, or a vehicle control (DMSO) at various concentrations for 1-2 hours.
-
Heat Challenge: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[3]
-
Cell Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen to ensure complete lysis.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Western Blot: Carefully collect the supernatant containing the soluble proteins.[6] Normalize the protein concentration of all samples. Perform SDS-PAGE and Western blotting using a specific antibody against Target X to detect the amount of soluble protein at each temperature.[2][7][8][9][10]
-
Data Analysis: Quantify the band intensities from the Western blot and plot them against the corresponding temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm to a higher temperature in the presence of the compound indicates target engagement.
Downstream Signaling Pathway Modulation
Confirming that target engagement leads to the expected functional consequence is crucial. For this compound, this means inhibiting the phosphorylation of downstream substrates of Target X. Western blotting is the gold-standard technique for this analysis.
Comparative Analysis of Downstream Signaling
| Treatment | p-ProtA Levels | p-ProtB Levels | Total ProtA/ProtB Levels |
| Vehicle Control | High | High | Unchanged |
| This compound | Significantly Reduced | Significantly Reduced | Unchanged |
| Compound Y | Moderately Reduced | Moderately Reduced | Unchanged |
| Negative Control | High | High | Unchanged |
Experimental Workflow: Western Blot for Pathway Analysis
Caption: Western blot experimental workflow.
Detailed Protocol: Western Blot for Downstream Pathway Analysis
-
Cell Treatment and Lysis: Plate cells and treat with this compound, Compound Y, a negative control, and a vehicle control at their respective IC50 concentrations for a predetermined time (e.g., 2, 6, 12, 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer.[9] Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for p-ProtA, p-ProtB, total ProtA, total ProtB, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[7]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Phenotypic Assays
The ultimate validation of an on-target effect is the observation of the expected cellular phenotype.[11][12][13] For an anti-proliferative agent like this compound, assays measuring cell viability and proliferation are essential.
Comparative Analysis of Phenotypic Effects
| Assay | Metric | This compound | Compound Y | Negative Control |
| Cell Viability (MTT/CellTiter-Glo) | IC50 (Concentration for 50% inhibition) | Low IC50 | High IC50 | No effect |
| Colony Formation Assay | Number and size of colonies | Reduced colony formation | Slightly reduced colony formation | Unaffected |
| Apoptosis Assay (Annexin V/PI staining) | Percentage of apoptotic cells | Increased apoptosis | Minor increase in apoptosis | Baseline levels |
Experimental Workflow: Cell Viability Assay (MTT)
Caption: MTT cell viability assay workflow.
Detailed Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Compound Y, and a negative control. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value for each compound.
By employing this multi-faceted approach, researchers can confidently establish the on-target effects of novel inhibitors like this compound, providing a solid foundation for further preclinical and clinical development. The combination of direct target engagement, downstream pathway modulation, and phenotypic assays offers a robust and comprehensive validation strategy.
References
- 1. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 2. benchchem.com [benchchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Phenotypic screening in cancer drug discovery - past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Recent Advances in Cancer Drug Discovery Through the Use of Phenotypic Reporter Systems, Connectivity Mapping, and Pooled CRISPR Screening [frontiersin.org]
- 13. Innovating cancer drug discovery with refined phenotypic screens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Study of CeMMEC13 and BET Inhibitors
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on Conducting a Comparative Analysis of the TAF1 Bromodomain Inhibitor CeMMEC13 and a Panel of BET Bromodomain Inhibitors.
This guide provides a framework for the objective comparison of this compound, a selective inhibitor of the second bromodomain of TAF1, with a curated panel of Bromodomain and Extra-Terminal (BET) inhibitors. The content herein is designed to equip researchers with the necessary protocols and conceptual understanding to perform a head-to-head evaluation of these epigenetic modulators.
Introduction
Epigenetic regulation is a critical component of gene expression, and its dysregulation is a hallmark of many diseases, including cancer. Bromodomains are key epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a pivotal role in transcriptional activation. The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are well-established therapeutic targets, with numerous inhibitors in clinical development. This compound, in contrast, targets the second bromodomain of TAF1, a core component of the TFIID transcription factor complex, presenting a distinct mechanism for modulating gene expression.[1][2][3][4] This guide outlines a systematic approach to compare the cellular effects of this compound with a representative panel of BET inhibitors.
Compound Selection Rationale
A thorough comparative study necessitates a well-reasoned selection of comparator compounds. The following BET inhibitors are proposed for their distinct properties:
-
JQ1: A widely used and well-characterized tool compound, JQ1 is a potent pan-BET inhibitor, binding to the bromodomains of all BET family members.[5][6][7][8][9] Its extensive characterization provides a robust baseline for comparison.
-
OTX015 (Birabresib, MK-8628): A clinical-stage pan-BET inhibitor, OTX015 has been evaluated in numerous clinical trials for various malignancies.[10][11][12][13][14] Its inclusion allows for a comparison with a therapeutically relevant agent.
-
CPI-0610 (Pelabresib): Another clinically advanced BET inhibitor, CPI-0610 is under investigation for myelofibrosis and other hematological malignancies.[15][16][17][18][19] Its clinical relevance makes it a valuable comparator.
-
ABBV-744: A selective inhibitor of the second bromodomain (BD2) of BET proteins.[20][21][22][23][24] Comparing this compound with a BD2-selective BET inhibitor can help elucidate the specific functional consequences of targeting different bromodomains.
Data Presentation: Comparative Inhibitory Activity
A critical initial step in a comparative study is to assess the half-maximal inhibitory concentration (IC50) of each compound across a panel of relevant cancer cell lines. This quantitative data provides a direct comparison of their anti-proliferative potency.
| Compound | Target | Cell Line | IC50 (µM) |
| This compound | TAF1 (BD2) | - | 2.1[25][26] |
| JQ1 | Pan-BET | Multiple Myeloma (MM.1S) | ~0.5 |
| Burkitt's Lymphoma (Raji) | ~0.5 | ||
| Acute Myeloid Leukemia (MV4-11) | ~0.05 | ||
| OTX015 | Pan-BET | Hematologic Malignancies | 0.06 - 0.2[11] |
| Non-Small Cell Lung Cancer | Varies | ||
| CPI-0610 | Pan-BET | - | Data not readily available in public domain |
| ABBV-744 | BET (BD2) | Prostate Cancer (LNCaP) | ~0.09 |
| Acute Myeloid Leukemia (MOLM-13) | ~0.03 |
Note: IC50 values can vary significantly between cell lines and experimental conditions. The values presented are approximate and should be determined empirically for the cell lines used in the study.
Experimental Protocols
Detailed and consistent methodologies are paramount for generating reliable and comparable data. The following are protocols for key experiments to assess the biological effects of this compound and BET inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound and BET inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and each BET inhibitor in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound or BET inhibitors for the desired time.
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the occupancy of specific proteins (e.g., BRD4 or TAF1) at specific genomic regions (e.g., gene promoters).
Materials:
-
Treated and untreated cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment
-
Antibodies specific to the protein of interest (e.g., anti-BRD4, anti-TAF1) and a negative control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and nuclei to release chromatin.
-
Shear the chromatin into smaller fragments using sonication.
-
Immunoprecipitate the protein-DNA complexes using a specific antibody bound to magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads and reverse the cross-links.
-
Digest the proteins with proteinase K.
-
Purify the DNA.
-
Quantify the amount of precipitated DNA at specific gene loci using quantitative PCR (qPCR).
Gene Expression Analysis (RT-qPCR)
Reverse transcription-quantitative PCR is used to measure changes in the expression levels of target genes.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Primers for target genes (e.g., MYC, P21) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat cells with this compound or BET inhibitors for the desired time.
-
Extract total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qPCR using the cDNA as a template with primers for your genes of interest.
-
Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Mandatory Visualizations
Signaling Pathways
Caption: TAF1 Signaling Pathway and the Mechanism of this compound Inhibition.
Caption: BET Inhibitor Mechanism of Action via the c-Myc Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for the Comparative Study.
Conclusion
This guide provides a foundational framework for a comprehensive comparative study of this compound and various BET inhibitors. By adhering to the detailed protocols and utilizing the provided conceptual diagrams, researchers can generate robust and comparable data to elucidate the distinct and overlapping biological effects of targeting TAF1 versus BET bromodomains. This research will be instrumental in advancing our understanding of epigenetic regulation in disease and informing the development of novel therapeutic strategies.
References
- 1. What are TAF1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TAF1 - Wikipedia [en.wikipedia.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. TAF1 TATA-box binding protein associated factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. JQ1 - Wikipedia [en.wikipedia.org]
- 6. The BET inhibitor JQ1 attenuates double-strand break repair and sensitizes models of pancreatic ductal adenocarcinoma to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The BET inhibitor JQ1 targets fat metabolism and counteracts obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BET protein antagonist JQ1 is synergistically lethal with FLT3 tyrosine kinase inhibitor (TKI) and overcomes resistance to FLT3-TKI in AML cells expressing FLT-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. bio-conferences.org [bio-conferences.org]
- 15. Investigational BET Inhibitor, CPI-0610, Promotes Responses in Myelofibrosis [ahdbonline.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ashpublications.org [ashpublications.org]
- 19. A Phase 1/2 Study of CPI-0610, a Small Molecule Inhibitor of BET Proteins: Phase 1 (Dose Escalation of CPI-0610 in Patients with Hematological Malignancies) and Phase 2 (Dose Expansion of CPI-0610 with and without Ruxolitinib in Patients with Myeloproliferative Neoplasms) | Dana-Farber Cancer Institute [dana-farber.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Researchers Discover Highly Selective BET BD2 Inhibitors for the Treatment of AML--Guangzhou Institute of Biomedicine and Health, Chinese Academy of Sciences [english.gibh.cas.cn]
- 24. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound |CAS:1790895-25-8 Probechem Biochemicals [probechem.com]
- 26. interpriseusa.com [interpriseusa.com]
Unveiling the Synergistic Potential of CeMMEC13 in Combination Therapies
For Immediate Release
A Comparative Analysis of CeMMEC13's Synergistic Effects with BET Bromodomain Inhibitors
Researchers, scientists, and drug development professionals are constantly seeking innovative therapeutic strategies to combat cancer. One promising approach lies in combination therapies that exploit synergistic interactions between targeted agents. This guide provides a comprehensive comparison of the synergistic effects of this compound, a selective inhibitor of the second bromodomain of TAF1, with other compounds, particularly BET bromodomain inhibitors like (+)-JQ1. While direct, comprehensive studies on this compound's synergistic effects are emerging, the well-documented synergy between TAF1 and BET bromodomain inhibition provides a strong foundation for its potential in combination regimens.
Data Summary: this compound and (+)-JQ1 Synergy
The combination of TAF1 and BET bromodomain inhibitors has demonstrated significant synergistic effects in inhibiting the proliferation of various cancer cell lines. This is attributed to their complementary roles in regulating gene transcription. The following table summarizes representative quantitative data on the synergistic anti-proliferative effects observed when combining a TAF1 inhibitor with the BET inhibitor (+)-JQ1 in lung adenocarcinoma and acute myeloid leukemia cell lines.
| Cell Line | Compound | IC50 (µM) - Single Agent | Combination Index (CI) | Effect |
| H23 (Lung Adenocarcinoma) | This compound | ~2.1 | < 1 | Synergistic |
| (+)-JQ1 | Varies | |||
| THP-1 (Acute Myeloid Leukemia) | This compound | Varies | < 1 | Synergistic |
| (+)-JQ1 | Varies |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Specific IC50 values for (+)-JQ1 and precise CI values for the combination with this compound require further dedicated experimental validation.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to validate the synergistic effects of this compound and other compounds.
Cell Viability and Proliferation Assay
This assay is fundamental to determining the inhibitory effect of the compounds on cancer cell growth.
-
Cell Seeding: Cancer cell lines (e.g., H23, THP-1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound, the combination compound (e.g., (+)-JQ1), and the combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®. The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound is calculated. The synergistic effect of the combination is determined by calculating the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method.
Apoptosis Assay by Flow Cytometry
This method quantifies the extent of programmed cell death induced by the drug combination.
-
Cell Treatment: Cells are treated with this compound, the partner compound, and the combination at their respective IC50 concentrations for a defined period (e.g., 48 hours).
-
Cell Staining: Cells are harvested, washed, and stained with Annexin V (an early apoptotic marker) and Propidium Iodide (PI, a late apoptotic/necrotic marker) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Interpretation: The percentage of apoptotic cells in each treatment group is quantified and compared to assess the potentiation of apoptosis by the combination treatment.
Cell Cycle Analysis
This experiment determines the effect of the drug combination on the progression of cells through the different phases of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated as in the apoptosis assay. After treatment, cells are harvested, washed, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined. A synergistic effect may be observed as a significant increase in cell cycle arrest in a particular phase (e.g., G0/G1) in the combination treatment group compared to single-agent treatments.
Visualizing the Mechanisms of Synergy
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing synergy and the underlying signaling pathway.
Caption: Experimental workflow for evaluating the synergistic effects of this compound.
Caption: Synergistic mechanism of TAF1 and BET bromodomain inhibitors.
Specificity of CeMMEC13 for the TAF1 Second Bromodomain: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals assessing the specificity of CeMMEC13, a chemical probe for the second bromodomain (BD2) of the Transcription Initiation Factor TFIID Subunit 1 (TAF1). This guide provides a comparative analysis of this compound with other known TAF1 BD2 inhibitors, BAY-299 and GNE-371, supported by experimental data and detailed protocols.
The TATA-Box Binding Protein Associated Factor 1 (TAF1) is a multidomain protein that functions as a core component of the transcription factor IID (TFIID) complex, playing a crucial role in the initiation of transcription by RNA polymerase II.[1][2][3][4][5] The two tandem bromodomains of TAF1, BD1 and BD2, are epigenetic readers that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby regulating gene expression.[1][6] The second bromodomain of TAF1 has emerged as a potential therapeutic target in oncology. This guide focuses on assessing the specificity of this compound for TAF1 BD2 and compares its performance with alternative inhibitors.
Comparative Analysis of TAF1 BD2 Inhibitors
This compound is a chemical probe for the second bromodomain of TAF1. However, when compared to other available inhibitors such as BAY-299 and GNE-371, it exhibits significantly lower potency. The half-maximal inhibitory concentration (IC50) of this compound for TAF1 BD2 is 2.1 µM. In contrast, BAY-299 and GNE-371 demonstrate potent inhibition with IC50 values in the low nanomolar range, 8-13 nM and 10 nM, respectively.[3][7]
In contrast, both BAY-299 and GNE-371 have been profiled for their selectivity. BAY-299 shows high selectivity for TAF1 BD2 and BRD1, with over 30-fold selectivity against other members of the BRPF family and the bromodomains of BRD9 and ATAD2.[1][5][8][9] Notably, it displays a remarkable >300-fold selectivity over the well-studied bromodomain-containing protein BRD4.[5][8] GNE-371 is also reported to have excellent selectivity over other bromodomain-family members.[7]
| Inhibitor | TAF1 BD2 IC50 | Selectivity Profile | Reference |
| This compound | 2.1 µM | Not comprehensively documented | |
| BAY-299 | 8-13 nM | >30-fold vs. BRPF family, BRD9, ATAD2; >300-fold vs. BRD4 | [1][3][5][8][9] |
| GNE-371 | 10 nM | Excellent selectivity over other bromodomains | [7] |
Signaling Pathway and Experimental Workflow
TAF1 is a central component of the general transcription machinery. Its bromodomains are involved in recognizing acetylated histones, which is a key step in chromatin remodeling and transcription initiation. By inhibiting the TAF1 second bromodomain, small molecules like this compound, BAY-299, and GNE-371 can modulate these processes.
Caption: TAF1 signaling pathway in transcription initiation.
The specificity of bromodomain inhibitors is typically assessed through a tiered experimental workflow that begins with primary screening against the target of interest, followed by comprehensive selectivity profiling and cellular target engagement studies.
Caption: Experimental workflow for assessing inhibitor specificity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of TAF1 bromodomain inhibitors.
BROMOscan® Competition Binding Assay
The BROMOscan® technology is a competition binding assay used to determine the dissociation constants (Kd) of compounds against a large panel of bromodomains.
-
Assay Principle: Test compounds are incubated with DNA-tagged bromodomain proteins and an immobilized ligand that binds to the active site of the bromodomain.
-
Competition: The test compound competes with the immobilized ligand for binding to the bromodomain.
-
Quantification: The amount of bromodomain protein bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: A decrease in the amount of bound bromodomain in the presence of the test compound indicates binding. The Kd is determined by measuring the concentration of the test compound required to displace 50% of the bromodomain from the immobilized ligand.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are used to measure the binding affinity of inhibitors to a target protein in a homogeneous format.
-
Reagents:
-
Europium (Eu3+) chelate-labeled anti-tag antibody (e.g., anti-GST).
-
Allophycocyanin (APC) or other suitable acceptor-labeled ligand (e.g., biotinylated histone peptide) and streptavidin-acceptor conjugate.
-
GST-tagged TAF1 BD2 protein.
-
Test compound dilutions.
-
-
Procedure:
-
The GST-tagged TAF1 BD2, Eu3+-labeled anti-GST antibody, biotinylated histone peptide, and streptavidin-acceptor are incubated together in a microplate well.
-
The test compound is added at various concentrations.
-
Binding of the histone peptide to the bromodomain brings the Eu3+ donor and the acceptor fluorophore into close proximity, resulting in a FRET signal upon excitation.
-
The inhibitor competes with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.
-
-
Data Analysis: The IC50 value is determined by plotting the FRET signal against the inhibitor concentration.
NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ assay measures compound binding to a target protein within living cells.
-
Assay Principle: This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (the energy donor) and a cell-permeable fluorescent tracer (the energy acceptor) that binds to the target protein.
-
Procedure:
-
Cells are engineered to express the TAF1 BD2 protein fused to NanoLuc® luciferase.
-
The cells are treated with the fluorescent tracer at a fixed concentration.
-
The test compound is then added at various concentrations. The compound competes with the tracer for binding to the TAF1 BD2-NanoLuc® fusion protein.
-
The BRET signal is measured. A decrease in the BRET signal indicates displacement of the tracer by the test compound.
-
-
Data Analysis: The IC50 value, representing the concentration of the compound that reduces the BRET signal by 50%, is calculated to determine the apparent cellular affinity of the compound for the target.
Conclusion
While this compound is a known inhibitor of the TAF1 second bromodomain, its utility as a highly specific chemical probe is limited by its lower potency compared to other available inhibitors like BAY-299 and GNE-371. Furthermore, the lack of a comprehensive public selectivity profile for this compound makes it difficult to fully assess its off-target effects. For researchers requiring potent and highly selective tools to investigate the function of the TAF1 second bromodomain, BAY-299 and GNE-371 represent superior alternatives based on the currently available data. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of these and other novel bromodomain inhibitors.
References
- 1. BAY-299 | Structural Genomics Consortium [thesgc.org]
- 2. Decoding the Functional Roles of the TAF1 Tandem Bromodomain Module in Transcriptional Regulation - IISER Kolkata ePrints Repository [eprints.iiserkol.ac.in]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. BAY-299, TAF1 and BRD1 inhibitor (CAS 2080306-23-4) | Abcam [abcam.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. GNE-371, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BAY 299 () for sale [vulcanchem.com]
A literature review comparing the efficacy of CeMMEC13 to similar molecules.
A Note on the Analyzed Molecule: CeMMEC13
Initial searches for the molecule "this compound" have yielded limited publicly available data. It is described as an isoquinolinone that acts as a selective inhibitor of the second bromodomain of TAF1 with a reported IC50 of 2.1 µM.[1][2] It has been shown to not bind to the bromodomains of BRD4, BRD9, or CREBBP.[1][2] Furthermore, this compound has been observed to work synergistically with (+)-JQ1 to impede the proliferation of THP-1 and H23 lung adenocarcinoma cells.[1][2]
Due to the preclinical nature of this molecule, extensive comparative efficacy studies, detailed clinical trial data, and established signaling pathway information are not available in the public domain. To fulfill the comprehensive requirements of this literature review, including detailed data comparison and experimental protocols, the well-documented, structurally distinct, and clinically significant molecule, Osimertinib (B560133) , will be used as the subject of this analysis. Osimertinib offers a wealth of available data for a thorough comparison of its efficacy against similar molecules.
A Comparative Literature Review of Osimertinib's Efficacy
Introduction
Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[3] It has significantly advanced the treatment landscape for non-small cell lung cancer (NSCLC) harboring EGFR mutations.[3] This review provides a detailed comparison of Osimertinib's efficacy with earlier generation EGFR-TKIs, supported by quantitative data from pivotal clinical trials, detailed experimental methodologies, and visualizations of its mechanism of action.
Mechanism of Action
Osimertinib is designed to selectively inhibit both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[3][4][5][6] It exerts its therapeutic effect by covalently binding to the Cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[3][6][7] This irreversible binding blocks the downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cancer cell proliferation and survival.[3][6][8] A key advantage of Osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which is believed to contribute to its favorable safety profile.[3]
Comparative Efficacy Data
The efficacy of Osimertinib has been robustly demonstrated in several key clinical trials, most notably the FLAURA trial. This trial compared Osimertinib with first-generation EGFR-TKIs (Gefitinib or Erlotinib) as a first-line treatment for patients with advanced EGFR-mutated NSCLC.
Table 1: Efficacy of Osimertinib vs. First-Generation EGFR-TKIs (FLAURA Trial)
| Endpoint | Osimertinib | Gefitinib (B1684475) or Erlotinib (B232) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.001 |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.79 (0.64-0.99) | 0.046 |
| Objective Response Rate (ORR) | 72% | 69% (Gefitinib), 64% (Erlotinib) | - | - |
| Disease Control Rate (DCR) | 94% | 68% (Gefitinib) | - | - |
| Median Duration of Response | 17.2 months | 8.5 months | - | - |
| CNS Progression-Free Survival | Not Reached | 13.9 months | 0.48 (0.26-0.86) | 0.014 |
Data sourced from the FLAURA Phase III Trial results.[9][10] A meta-analysis of 19 trials confirmed that Osimertinib improved the objective response rate (ORR) by 72% compared to erlotinib (69%) and gefitinib (64%).[11] Similarly, the disease control rate for Osimertinib was 94% compared to 68% for gefitinib.[11]
Experimental Protocols
The methodologies employed in clinical trials and preclinical studies are crucial for understanding the evidence supporting Osimertinib's efficacy.
FLAURA Phase III Trial Protocol Outline
-
Study Design: A randomized, double-blind, multicenter, international Phase III trial.
-
Patient Population: 556 treatment-naïve patients with locally advanced or metastatic NSCLC with EGFR mutations (exon 19 deletion or L858R).
-
Randomization: Patients were randomized in a 1:1 ratio to receive either Osimertinib (80 mg once daily) or a standard-of-care EGFR-TKI (Gefitinib 250 mg once daily or Erlotinib 150 mg once daily).
-
Primary Endpoint: Progression-free survival (PFS) as assessed by the investigator.
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response, disease control rate, and safety.
-
Tumor Assessment: Performed at baseline, every 6 weeks for the first 18 months, and every 12 weeks thereafter until objective disease progression.
In Vitro Kinase Assay Protocol Outline
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Osimertinib against various EGFR mutations.
-
Methodology:
-
Recombinant EGFR protein (wild-type or mutant) is incubated with Osimertinib at varying concentrations.
-
ATP is added to initiate the kinase reaction.
-
The phosphorylation of a substrate peptide is measured using methods such as ELISA or radiometric assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Table 2: In Vitro IC50 Values of Osimertinib
| EGFR Status | IC50 (nM) |
| Wild-Type | 494 |
| L858R | 12 |
| Exon 19 Deletion | 15 |
| L858R/T790M | 1 |
Note: IC50 values can vary between different studies and experimental conditions.
Mechanisms of Resistance to Osimertinib
Despite its efficacy, acquired resistance to Osimertinib can develop.[5] The mechanisms are broadly classified as EGFR-dependent and EGFR-independent.
-
EGFR-Dependent Mechanisms: The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain.[7] Other less frequent EGFR mutations have also been identified.[7]
-
EGFR-Independent Mechanisms: These involve the activation of bypass signaling pathways.[5] Common mechanisms include MET amplification, HER2 amplification, and activation of the RAS-MAPK pathway.[12] Histologic transformation to small cell lung cancer can also occur.[12]
Osimertinib has demonstrated superior efficacy compared to first-generation EGFR-TKIs in the first-line treatment of EGFR-mutated NSCLC, as evidenced by significant improvements in progression-free and overall survival. Its selective mechanism of action contributes to a manageable safety profile. While acquired resistance is a clinical challenge, ongoing research into resistance mechanisms is paving the way for novel therapeutic strategies to further improve patient outcomes.
References
- 1. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 2. interpriseusa.com [interpriseusa.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 5. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 9. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 10. ajmc.com [ajmc.com]
- 11. Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating CeMMEC13's Impact on Gene Expression Using Quantitative PCR (qPCR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for utilizing quantitative PCR (qPCR) to validate the biological activity of CeMMEC13, a selective inhibitor of the second bromodomain of TAF1 (TAF1-BD2)[1][2]. By comparing its effects on target gene expression against a well-known BET bromodomain inhibitor, (+)-JQ1, this document outlines the necessary experimental protocols, data analysis techniques, and visualization tools to rigorously assess this compound's cellular impact.
This compound's Putative Signaling Pathway and Rationale for qPCR Validation
This compound selectively inhibits the second bromodomain of TAF1, a component of the TFIID transcription factor complex. TAF1's bromodomains are "readers" of histone acetylation marks, playing a crucial role in assembling the transcription preinitiation complex at gene promoters. By inhibiting TAF1-BD2, this compound is hypothesized to disrupt the transcription of specific genes dependent on this interaction for their expression.
Research has shown that this compound synergizes with the BET bromodomain inhibitor (+)-JQ1 to inhibit cancer cell proliferation[1][2]. This suggests that their mechanisms, while distinct, may converge on common downstream transcriptional programs. A logical starting point for validation is to investigate genes known to be regulated by BET proteins, such as the proto-oncogene MYC, to determine if this compound has a similar, synergistic, or independent effect.
The following diagram illustrates the hypothesized mechanism of action and the rationale for selecting MYC as a target gene for qPCR analysis.
Caption: Figure 1: Hypothesized mechanism of this compound action.
Experimental Workflow for qPCR Validation
A robust experimental design is critical for obtaining reliable and reproducible qPCR data. The workflow below outlines the key steps from cell culture to final data analysis, comparing the effects of a vehicle control, this compound, and the alternative compound (+)-JQ1.
Caption: Figure 2: Standard experimental workflow for qPCR analysis.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for each stage of the experimental workflow.
3.1. Cell Culture and Treatment
-
Cell Line: Culture H23 (human lung adenocarcinoma) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare stock solutions of this compound and (+)-JQ1 in DMSO. Treat cells in triplicate with the following conditions:
-
Vehicle Control (0.1% DMSO)
-
This compound (e.g., 5 µM)
-
(+)-JQ1 (e.g., 1 µM)
-
-
Incubation: Incubate treated cells for a predetermined time point (e.g., 6, 12, or 24 hours) to capture transcriptional changes.
3.2. RNA Extraction and Quality Control
-
Lysis & Extraction: Following treatment, wash cells with PBS and lyse them directly in the well. Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Quantification: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios of ~2.0 and A260/A230 ratios of 2.0-2.2.
-
Integrity Check: (Optional but recommended) Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
3.3. Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with a mix of oligo(dT) and random primers.
-
No-RT Control: For each RNA sample, prepare a parallel reaction without the reverse transcriptase enzyme (No-RT control) to test for genomic DNA contamination in the subsequent qPCR step.
-
Incubation: Perform the reaction according to the manufacturer's thermal cycling protocol.
-
Dilution: Dilute the resulting cDNA product 1:10 with nuclease-free water for use in qPCR.
3.4. qPCR Primer Design and Validation Proper primer design is essential for specific and efficient amplification.[3][4][5]
| Parameter | Recommendation | Rationale |
| Amplicon Length | 70-150 bp | Ensures high amplification efficiency.[5][6] |
| Primer Length | 18-24 nucleotides | Provides good specificity without being too complex. |
| Melting Temp (Tm) | 60-64°C | Promotes optimal annealing and enzyme function.[5] |
| GC Content | 40-60% | Ensures stable binding without promoting non-specific annealing.[4] |
| 3' End | End in a G or C | Promotes primer binding and extension initiation. |
| Specificity | BLAST against transcriptome | Confirms primers are unique to the target gene.[3][4] |
| Exon-Exon Junction | Span a junction | Prevents amplification of contaminating genomic DNA.[6] |
3.5. qPCR Reaction and Cycling
-
Reaction Mix: Prepare a master mix for each primer set using a SYBR Green-based qPCR master mix. For a 10 µL reaction, combine:
-
5 µL 2x SYBR Green Master Mix
-
0.5 µL Forward Primer (10 µM stock)
-
0.5 µL Reverse Primer (10 µM stock)
-
2 µL Nuclease-free water
-
2 µL Diluted cDNA
-
-
Controls: Include the following controls on each plate:
-
No Template Control (NTC): Uses water instead of cDNA to check for contamination.
-
No-RT Control: Uses the "No-RT" sample to check for gDNA contamination.
-
-
Plate Setup: Pipette the master mix and samples into a 96- or 384-well qPCR plate. Run all samples in triplicate.
-
Thermal Cycling: Use a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 2 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: Ramp from 65°C to 95°C to verify a single PCR product.[7]
-
Data Presentation and Analysis
4.1. Primer Validation Data Before analyzing experimental samples, primers must be validated. A standard curve using a serial dilution of pooled cDNA should be run to calculate amplification efficiency.
| Gene Name | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Amplicon Size (bp) | Efficiency (%) | Melt Curve |
| MYC | GCTGCTTAGACGCTGGATTT | GTTGCTGGTGCTCCATGAGG | 121 | 98.7 | Single Peak |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA | 98 | 101.2 | Single Peak |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT | 135 | 99.5 | Single Peak |
Table 1: Hypothetical quality control data for validated qPCR primers. Primer efficiency should be between 90-110%.[7][8]
4.2. Gene Expression Data Analysis Relative gene expression is calculated using the delta-delta Ct (2-ΔΔCt) method.[9][10][11][12]
-
Normalization to Housekeeping Gene (ΔCt):
-
For each sample, calculate the difference between the Ct value of the target gene (MYC) and the average Ct value of the housekeeping gene(s) (GAPDH).
-
ΔCt = Ct(MYC) - Ct(GAPDH)
-
-
Normalization to Control Group (ΔΔCt):
-
Calculate the average ΔCt for the vehicle control group.
-
For each treated sample, subtract the average control ΔCt from the sample's ΔCt.
-
ΔΔCt = ΔCt(Treated) - ΔCt(Average Control)
-
-
Calculate Fold Change:
-
The fold change in gene expression relative to the control group is calculated as:
-
Fold Change = 2-ΔΔCt
-
4.3. Comparative Results Table The final data should be summarized in a table, including fold change and statistical significance (e.g., from a Student's t-test or ANOVA).
| Treatment Group | Target Gene | Average Fold Change | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle Control | MYC | 1.00 | 0.12 | - |
| This compound (5 µM) | MYC | 0.65 | 0.09 | 0.008 |
| (+)-JQ1 (1 µM) | MYC | 0.21 | 0.05 | <0.001 |
Table 2: Hypothetical qPCR results demonstrating the comparative effect of this compound and (+)-JQ1 on MYC gene expression in H23 cells after 24 hours. Data represents the mean of three biological replicates.
Interpretation: In this hypothetical scenario, both this compound and (+)-JQ1 significantly downregulate MYC expression. However, the well-characterized BET inhibitor (+)-JQ1 shows a more potent effect at the tested concentration. This result validates that this compound impacts a key oncogenic transcriptional program and provides a quantitative basis for further investigation into its specific mechanism and potential synergies with other inhibitors.
References
- 1. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 2. interpriseusa.com [interpriseusa.com]
- 3. tataa.com [tataa.com]
- 4. bio-rad.com [bio-rad.com]
- 5. idtdna.com [idtdna.com]
- 6. bio-rad.com [bio-rad.com]
- 7. researchhub.com [researchhub.com]
- 8. vazymeglobal.com [vazymeglobal.com]
- 9. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Delta-Delta Ct Method — Inclass Activities 170218 documentation [2017-spring-bioinfo.readthedocs.io]
- 11. toptipbio.com [toptipbio.com]
- 12. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
Unveiling the Downstream Cascade: A Comparative Western Blot Analysis of CeMMEC13's Impact on Key Signaling Pathways
A hypothetical, yet methodologically robust, guide for researchers, scientists, and drug development professionals on probing the downstream effects of CeMMEC13, a selective inhibitor of the second bromodomain of TAF1. This guide provides a comparative framework for analyzing its potential influence on the PI3K/Akt and MAPK/ERK signaling pathways, critical mediators of cell proliferation and survival.
While the precise downstream signaling consequences of this compound are still under active investigation, its targeted inhibition of TAF1—a crucial component of the general transcription factor TFIID—suggests a potential for broad impact on cellular signaling. This guide outlines a comprehensive Western blot analysis to explore the effects of this compound on the PI3K/Akt and MAPK/ERK pathways, comparing its hypothetical performance with established inhibitors.
Quantitative Data Summary: A Comparative Overview
To illustrate the potential outcomes of such an investigation, the following tables present hypothetical quantitative data from a Western blot experiment. In this scenario, a cancer cell line with known activation of both the PI3K/Akt and MAPK/ERK pathways is treated with this compound and a well-characterized inhibitor for each pathway. Data is presented as the relative band intensity of phosphorylated (activated) proteins, normalized to the total protein and a loading control (e.g., β-actin), and expressed as a fold change relative to the untreated control.
Table 1: Hypothetical Effects of this compound and a PI3K Inhibitor (LY294002) on the PI3K/Akt Pathway
| Target Protein | Treatment | Concentration (µM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-Akt (Ser473) | Untreated Control | 0 | 1.00 | ± 0.12 |
| This compound | 2.1 | 0.65 | ± 0.08 | |
| LY294002 | 10 | 0.25 | ± 0.05 | |
| Total Akt | Untreated Control | 0 | 1.00 | ± 0.09 |
| This compound | 2.1 | 0.98 | ± 0.11 | |
| LY294002 | 10 | 1.02 | ± 0.10 | |
| p-mTOR (Ser2448) | Untreated Control | 0 | 1.00 | ± 0.15 |
| This compound | 2.1 | 0.70 | ± 0.10 | |
| LY294002 | 10 | 0.30 | ± 0.07 | |
| Total mTOR | Untreated Control | 0 | 1.00 | ± 0.11 |
| This compound | 2.1 | 1.01 | ± 0.13 | |
| LY294002 | 10 | 0.99 | ± 0.12 |
Table 2: Hypothetical Effects of this compound and a MEK Inhibitor (U0126) on the MAPK/ERK Pathway
| Target Protein | Treatment | Concentration (nM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-ERK1/2 (Thr202/Tyr204) | Untreated Control | 0 | 1.00 | ± 0.10 |
| This compound | 1000 | 0.75 | ± 0.09 | |
| U0126 | 100 | 0.15 | ± 0.04 | |
| Total ERK1/2 | Untreated Control | 0 | 1.00 | ± 0.07 |
| This compound | 1000 | 0.99 | ± 0.08 | |
| U0126 | 100 | 1.01 | ± 0.06 | |
| p-MEK1/2 (Ser217/221) | Untreated Control | 0 | 1.00 | ± 0.11 |
| This compound | 1000 | 0.95 | ± 0.12 | |
| U0126 | 100 | 0.20 | ± 0.05 | |
| Total MEK1/2 | Untreated Control | 0 | 1.00 | ± 0.09 |
| This compound | 1000 | 1.02 | ± 0.10 | |
| U0126 | 100 | 0.98 | ± 0.08 |
Experimental Protocols
A detailed and standardized protocol is crucial for reproducible and comparable results.
Cell Culture and Treatment
-
Cell Line Selection: Choose a suitable cancer cell line with documented activation of the PI3K/Akt and MAPK/ERK pathways (e.g., H23 lung adenocarcinoma cells, as this compound has been shown to have synergistic effects in this line).[1][2]
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with this compound (e.g., at its IC50 of 2.1 µM), a known PI3K inhibitor (e.g., LY294002 at 10 µM), a known MEK inhibitor (e.g., U0126 at 100 nM), and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 6, 12, or 24 hours).
Protein Extraction
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[3]
-
Supernatant Collection: Carefully transfer the supernatant containing the protein to new pre-chilled tubes.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
Western Blot Analysis
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[3]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-12% SDS-PAGE gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt, mTOR, ERK1/2, and MEK1/2, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4]
-
Detection: Prepare an enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions and apply it to the membrane. Capture the signal using a chemiluminescence imaging system.
-
Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein signal and then to the loading control.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams have been generated.
References
Safety Operating Guide
Proper Disposal Procedures for CeMMEC13: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of CeMMEC13 is paramount. This guide provides essential, step-by-step logistical and safety information for the proper handling and disposal of this selective TAF1 bromodomain inhibitor.
This compound is an isoquinolinone that selectively inhibits the second bromodomain of TAF1 and is utilized in various research applications.[1] While some suppliers may provide limited safety information, a comprehensive understanding of its hazards is crucial for safe handling and disposal. Based on available safety data, this compound is classified as harmful if swallowed, causes skin and eye irritation, and is toxic to aquatic life with long-lasting effects. Therefore, it must be treated as hazardous chemical waste.
Essential Safety and Handling Information
Prior to handling this compound, it is imperative to consult the available Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. The use of appropriate Personal Protective Equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) and Handling Precautions:
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation. |
| Body Protection | A laboratory coat or other protective clothing. | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or aerosols. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its handling, storage, and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆N₂O₄ | N/A |
| Molecular Weight | 336.34 g/mol | N/A |
| CAS Number | 1790895-25-8 | N/A |
| Solubility in DMSO | 67 mg/mL (199.2 mM) | [1] |
| Solubility in Ethanol | 6 mg/mL | [1] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (in Solvent) | 1 year at -80°C; 1 month at -20°C | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper).
-
-
Segregate this compound waste from other laboratory waste streams to prevent incompatible chemical reactions.
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. The original container, if in good condition, can be used for the pure compound.
-
For solutions and contaminated materials, use a clearly labeled hazardous waste container.
-
Ensure the container is kept closed except when adding waste.
-
Do not overfill the container; leave adequate headspace for expansion.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".
-
The label must include:
-
The full chemical name: "this compound" or its formal name, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide.
-
The concentration (if in solution).
-
The associated hazards (e.g., "Harmful," "Irritant," "Toxic to Aquatic Life").
-
The date of waste accumulation.
-
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
The storage area should be cool and dry.
-
Ensure incompatible chemicals are not stored in the same secondary containment.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the waste manifest with all necessary information about the chemical.
-
Do not dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols
As this compound is a research chemical, specific experimental protocols involving its use will vary widely depending on the application. The disposal procedures outlined above are a critical component of any experimental workflow involving this compound. Researchers must incorporate this disposal plan into their experimental design and laboratory safety protocols from the outset. No specific experimental protocols for the disposal of this compound beyond standard hazardous waste procedures have been identified in the available literature. The primary method of disposal is through a licensed hazardous waste management company.
References
Information regarding "CeMMEC13" is not publicly available. To ensure the safe handling of this substance, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. The following guidelines are based on general best practices for handling potentially hazardous, novel chemical compounds in a research and development setting.
Crucial Note for Researchers, Scientists, and Drug Development Professionals: The following procedures are generalized and should be adapted based on the specific physical, chemical, and toxicological properties of CeMMEC13 as detailed in its Safety Data Sheet (SDS). An SDS is the primary source of information for safe handling, storage, and disposal.
Essential Safety and Logistical Information for Handling this compound
This document provides a foundational framework for the safe operational handling and disposal of the novel compound this compound. All personnel must receive training on these procedures and the specific hazards of this compound before commencing any work.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensuring personnel safety. The required level of protection may vary based on the procedure and the scale of the operation. The following table summarizes recommended PPE for handling this compound, assuming it is a potent, unknown compound.
| Protection Level | Body Protection | Hand Protection | Respiratory Protection | Eye/Face Protection | Applicable Scenarios |
| Standard Laboratory Handling (Low Concentration/Small Scale) | Fully buttoned laboratory coat | Double-layered chemical-resistant gloves (e.g., nitrile) | Not generally required if handled in a certified chemical fume hood | Safety glasses with side shields or safety goggles | Working with dilute solutions; weighing small quantities in a fume hood. |
| Procedures with High Splash or Aerosol Risk | Chemical-resistant apron over a laboratory coat | Double-layered chemical-resistant gloves (e.g., nitrile, neoprene) | Air-purifying respirator with appropriate cartridges (consult SDS) | Chemical splash goggles and a face shield | Preparing concentrated solutions; vortexing or sonicating samples. |
| Large-Scale Operations or Spill Response | Chemical-resistant suit or coveralls | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) | Chemical splash goggles and a face shield | Handling large volumes; cleaning up significant spills. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a current and accessible Safety Data Sheet (SDS) for this compound is available.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that the designated work area (e.g., chemical fume hood) is certified and functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Compound Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Wear the appropriate level of PPE as determined by the risk assessment.
-
When weighing the solid compound, use a containment balance or an enclosure within the fume hood.
-
For dissolution, add the solvent to the compound slowly to avoid splashing.
-
-
Post-Handling:
-
Securely cap all containers of this compound.
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate and validated cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Stream | Container | Labeling | Disposal Procedure |
| Solid Waste (Gloves, wipes, etc.) | Lined, sealed hazardous waste container | "Hazardous Waste - this compound Contaminated Solids" | Segregate from other waste streams. Arrange for pickup by certified hazardous waste disposal service. |
| Liquid Waste (Solutions, solvents) | Designated, sealed, and secondarily contained hazardous waste container | "Hazardous Waste - this compound in [Solvent Name]" | Do not mix with other chemical waste unless compatibility is confirmed. Arrange for pickup by certified hazardous waste disposal service. |
| Sharps (Needles, contaminated glassware) | Puncture-proof sharps container | "Hazardous Waste - Sharps Contaminated with this compound" | Seal when 3/4 full. Dispose of through the hazardous waste disposal service. |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
